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  • Product: 4-(1-Aminobutyl)phenol

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthetic Utility, Analytical Validation, and Handling of CAS 708253-44-5

Executive Summary CAS 708253-44-5, chemically identified as 4-(1-Aminobutyl)phenol or 1-Amino-1-(4-hydroxyphenyl)-butane, is a highly versatile bifunctional building block utilized extensively in modern drug discovery [1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 708253-44-5, chemically identified as 4-(1-Aminobutyl)phenol or 1-Amino-1-(4-hydroxyphenyl)-butane, is a highly versatile bifunctional building block utilized extensively in modern drug discovery [1]. Featuring a lipophilic alkyl chain terminating in a primary amine, directly attached to a phenolic core, this unique architecture imparts a highly tunable amphiphilic profile. It serves as a critical synthon for developing RNA therapeutics, targeted peptidomimetics, and small-molecule receptor modulators [].

Physicochemical Profiling & Structural Causality

Understanding the intrinsic properties of CAS 708253-44-5 is paramount for optimizing reaction conditions and predicting pharmacokinetic behavior in downstream drug candidates.

Table 1: Physicochemical Properties of CAS 708253-44-5

PropertyValueCausality / Application Impact
Chemical Name 4-(1-Aminobutyl)phenolDefines the bifunctional reactivity (amine vs. phenol).
CAS Registry Number 708253-44-5Primary identifier for the racemate/free base[1].
Molecular Formula C10H15NODictates the exact mass for MS validation[1].
Molecular Weight 165.23 g/mol Low molecular weight ensures high atom economy in coupling[3].
Appearance Solid / PowderRequires proper solubilization (e.g., in MeOH or DMSO) prior to reaction.

Causality Insight: The juxtaposition of a primary amine (pKa ~9.5) and a phenolic hydroxyl (pKa ~10) creates a narrow window for chemoselective functionalization. The lipophilic butyl chain increases the compound's overall partition coefficient (LogP), which enhances membrane permeability but necessitates polar aprotic solvents (like DMF or DMSO) during synthesis to maintain solubility of the zwitterionic or salt forms [4].

Synthetic Methodologies & Experimental Protocols

As a Senior Application Scientist, I frequently encounter challenges with bifunctional molecules. The primary amine is highly nucleophilic, whereas the phenol is a softer nucleophile. This differential reactivity must be exploited to prevent unwanted polymerization or bis-alkylation. The following self-validating protocols are designed to ensure high-fidelity functionalization.

Protocol 1: Chemoselective N-Acylation (Amide Coupling)

Objective: To selectively couple a carboxylic acid to the primary amine without O-acylation of the phenol. Causality: By maintaining the reaction pH between 7.5 and 8.0 using a non-nucleophilic base (DIPEA), the primary amine remains unprotonated and highly reactive, while the phenol remains protonated and unreactive.

  • Activation : Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF (0.1 M). Add 1.1 eq of HATU. Why HATU? It generates a highly reactive HOAt ester, driving the reaction kinetically before the phenol can compete.

  • Base Addition : Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature.

  • Coupling : Add 1.0 eq of CAS 708253-44-5. Stir for 2 hours under an inert atmosphere.

  • Quench & Extract : Quench with saturated aqueous NH4Cl to neutralize excess base. Extract with EtOAc. The phenolic hydroxyl remains intact, allowing for subsequent orthogonal functionalization.

Protocol 2: O-Alkylation via N-Boc Protection

Objective: To functionalize the phenol while preserving the amine for later stages. Causality: N-Boc protection is mandatory here. If direct O-alkylation is attempted, the primary amine will undergo competitive N-alkylation (often over-alkylating to a tertiary amine).

  • Amine Masking : React CAS 708253-44-5 with 1.1 eq of Boc2O in THF/H2O (1:1) using NaHCO3 as a mild base. This selectively protects the amine.

  • Phenol Activation : Isolate the N-Boc intermediate and dissolve in anhydrous Acetone. Add 2.0 eq of K2CO3 and 1.2 eq of the desired alkyl halide. Why Acetone/K2CO3? This combination provides just enough basicity to deprotonate the phenol (forming a phenoxide) without cleaving the Boc group.

  • Alkylation : Reflux for 12 hours, then filter, concentrate, and validate.

SyntheticPathways A CAS 708253-44-5 4-(1-Aminobutyl)phenol B N-Boc Protection (Amine Masking) A->B Boc2O, Et3N C O-Alkylation (Phenol Functionalization) A->C R-X, K2CO3 D Amide Coupling (Peptidomimetic Synthesis) A->D R-COOH, HATU, DIPEA E Reductive Amination (Secondary Amine Formation) A->E R-CHO, NaBH(OAc)3 F HPLC-MS Validation (Purity >98%) B->F Validation C->F Validation D->F Validation E->F Validation

Fig 1: Synthetic functionalization pathways of CAS 708253-44-5 highlighting chemoselective nodes.

Analytical Characterization & Validation

To ensure a self-validating system, every synthetic step involving CAS 708253-44-5 must be rigorously analyzed. The following HPLC-MS protocol is designed to confirm both purity and structural identity simultaneously.

Protocol 3: Self-Validating HPLC-MS Workflow

Causality: The use of 0.1% Formic Acid in the mobile phase is critical. It suppresses the ionization of the phenol while fully protonating the primary amine, ensuring a sharp, symmetrical peak and robust signal in Electrospray Ionization Positive (ESI+) mode.

  • Sample Preparation : Dissolve 1 mg of the product in 1 mL of LC-MS grade Methanol. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Chromatography : Inject 5 µL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Gradient Elution : Run a 5-minute gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • Detection : Monitor UV absorbance at 254 nm (phenolic chromophore) and ESI+ MS.

  • Validation Criteria : The target peak must exhibit an area >98% at 254 nm, and the MS spectrum must show the base peak at m/z 166.1 [M+H]+ corresponding to the protonated mass of CAS 708253-44-5.

HPLC_Workflow S1 Sample Prep (1 mg/mL in MeOH) S2 Chromatographic Separation (C18, Gradient MeCN/H2O) S1->S2 S3 UV Detection (254 nm) & ESI-MS (+ Mode) S2->S3 S4 Data Integration (Peak Area & m/z 166.1) S3->S4 S5 System Suitability (RSD < 2%) S4->S5

Fig 2: Self-validating HPLC-MS analytical workflow for purity and structural confirmation.

Safety, Toxicology, and Handling

While CAS 708253-44-5 is a valuable research chemical, it must be handled with strict adherence to safety protocols [5].

  • Hazard Classification : As an aliphatic amine attached to a phenol, it is classified as a skin and eye irritant. Prolonged exposure may cause respiratory tract irritation.

  • PPE Requirements : Nitrile gloves (double-gloving recommended during synthesis), safety goggles, and a lab coat are mandatory. All handling of the dry powder must occur within a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation of particulates.

  • Storage : Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Causality: Phenols and primary amines are highly susceptible to air oxidation, which can lead to the formation of highly colored, reactive quinone-imine impurities over time.

References

  • ChemBK. "708253-44-5_化工百科". ChemBK Database.[Link]

  • Jiangsu Argon Xenon Materials Technology Co., Ltd. "4-(1-氨基丁基)苯酚- CAS:708253-44-5 MSDS". JS-AKX.[Link]

Sources

Exploratory

difference between 4-(1-Aminobutyl)phenol and octopamine analogues

The following technical guide provides an in-depth analysis comparing 4-(1-Aminobutyl)phenol and Octopamine Analogues . It focuses on the structural, synthetic, and pharmacological divergences between these two chemical...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis comparing 4-(1-Aminobutyl)phenol and Octopamine Analogues . It focuses on the structural, synthetic, and pharmacological divergences between these two chemical classes, designed for researchers in medicinal chemistry and drug development.

Subject: 4-(1-Aminobutyl)phenol vs. Octopamine Analogues

Executive Summary

This guide delineates the critical distinctions between 4-(1-Aminobutyl)phenol —a lipophilic, benzylic amine derivative—and classical Octopamine Analogues (phenylethanolamines). While both share a phenolic core, their pharmacological utility is strictly divided by their side-chain topology. Octopamine analogues function as adrenergic and trace amine-associated receptor (TAAR) agonists due to a specific


-hydroxyl-ethylamine pharmacophore. In contrast, 4-(1-Aminobutyl)phenol represents a distinct scaffold (an 

-propyl benzylic amine) often encountered as a synthesis intermediate, impurity, or specific structural probe, lacking the requisite geometry for classical adrenergic activation but possessing unique physicochemical stability profiles.
Part 1: Structural Chemistry & Molecular Topology

The fundamental difference lies in the position of the amine relative to the aromatic ring and the length/branching of the alkyl chain .

1.1 Comparative Scaffold Analysis
FeatureOctopamine (Classical)4-(1-Aminobutyl)phenol (Benzylic Amine)
IUPAC Name 4-(2-amino-1-hydroxyethyl)phenol4-(1-aminobutyl)phenol
Core Scaffold

-Phenylethanolamine

-Alkyl Benzylic Amine
Amine Position Terminal (C2) : 2 carbons from ringBenzylic (C1) : Directly on C1 attached to ring
Hydroxyl Group

-OH present
: Crucial for H-bonding
Absent : Typically des-hydroxy on the chain
Alkyl Chain Ethyl (2 carbons)Butyl (4 carbons, linear)
Chirality 1 Chiral Center (at

-carbon)
1 Chiral Center (at

-carbon)
Lipophilicity Low (Hydrophilic, Polar)High (Lipophilic due to propyl tail)
1.2 Stereochemical Implications
  • Octopamine: The (R)-enantiomer is the biologically active form, where the

    
    -hydroxyl group engages the Serine residues in the GPCR binding pocket (Rotameric locking).
    
  • 4-(1-Aminobutyl)phenol: The chirality exists at the amine-bearing carbon. The bulky propyl chain creates significant steric hindrance, preventing the molecule from adopting the extended conformation required for adrenergic receptor activation.

Part 2: Pharmacodynamics & Receptor Affinity

The divergence in biological activity is explained by the Easson-Stedman Hypothesis , which dictates that for maximal adrenergic activity, a molecule must possess a basic nitrogen, an aromatic ring, and a


-hydroxyl group in a specific spatial configuration.
2.1 Receptor Binding Logic (Adrenergic/Octopaminergic)
  • Octopamine Analogues (Agonists):

    • Mechanism: The terminal amine forms an ionic bond with a conserved Aspartate (Asp) residue in transmembrane domain III. The

      
      -hydroxyl forms a hydrogen bond with Serine  residues in domain V.
      
    • Result: Conformational change activating

      
       or 
      
      
      
      pathways.
  • 4-(1-Aminobutyl)phenol (Inactive/Non-Classical):

    • Mismatch 1 (Distance): The amine is at C1 (benzylic). The distance between the aromatic centroid and the nitrogen is too short (

      
       vs 
      
      
      
      in octopamine), preventing simultaneous binding to the hydrophobic pocket and the Aspartate residue.
    • Mismatch 2 (Steric Clash): The propyl chain (C2-C3-C4) extends into a region of the receptor typically reserved for the protein backbone, likely causing steric clashes that prevent binding.

    • Potential Activity: Benzylic amines of this type are often investigated as MAO Inhibitors (due to

      
      -substitution preventing oxidation) or as intermediates in the synthesis of complex ligands like Dobutamine  derivatives.
      
2.2 Visualization: Pharmacophore Mismatch

The following diagram illustrates the structural incompatibility.

PharmacophoreComparison cluster_0 Octopamine (Active Agonist) cluster_1 4-(1-Aminobutyl)phenol (Inactive/Steric Clash) cluster_2 Adrenergic Receptor Pocket Oct Phenol Ring (Anchor) BetaOH Beta-OH (H-Bond Donor) Oct->BetaOH C1 Position TermNH2 Terminal Amine (Ionic Bond) BetaOH->TermNH2 C2 Linker Ser Serine (S204/207) BetaOH->Ser H-Bond Asp Aspartate (D113) TermNH2->Asp Strong Binding Phenol Phenol Ring (Anchor) BenzNH2 Benzylic Amine (Wrong Distance) Phenol->BenzNH2 Direct C1 Bond PropylTail Propyl Chain (Steric Bulk) BenzNH2->PropylTail Extends Out BenzNH2->Asp Too Short (No Binding) PropylTail->Ser Steric Clash caption Fig 1. Pharmacophore mismatch: The benzylic amine of 4-(1-Aminobutyl)phenol fails to span the gap to the Aspartate residue.

Part 3: Synthetic Origins & Process Chemistry

Distinguishing these compounds is critical during chemical synthesis, as 4-(1-Aminobutyl)phenol can appear as a process impurity or a divergent product depending on the starting material.

3.1 Synthesis Pathways
  • Octopamine Route (Cyanohydrin Reduction):

    • Precursor: 4-Hydroxybenzaldehyde.

    • Step 1: Formation of cyanohydrin (introduction of C1-OH and C2-N).

    • Step 2: Reduction (e.g., LiAlH4 or catalytic hydrogenation) yields the

      
      -hydroxy amine.
      
  • 4-(1-Aminobutyl)phenol Route (Reductive Amination):

    • Precursor:4-Hydroxybutyrophenone (1-(4-hydroxyphenyl)butan-1-one).

    • Reagent: Ammonia (

      
      ) + Reducing agent (
      
      
      
      or
      
      
      ).
    • Mechanism:[1][2][3] The ketone reacts with ammonia to form an imine, which is reduced in situ to the amine. The carbonyl oxygen is lost (replaced by nitrogen), resulting in a benzylic amine.

3.2 Visualization: Divergent Synthesis

SynthesisPathways Start1 4-Hydroxybenzaldehyde Cyanohydrin Cyanohydrin Formation (+ HCN) Start1->Cyanohydrin Reduction Start2 4-Hydroxybutyrophenone Imine Imine Formation (+ NH3) Start2->Imine Reductive Amination Octopamine Octopamine (Beta-OH, Terminal Amine) Cyanohydrin->Octopamine Reduction ButylAnalogue 4-(1-Aminobutyl)phenol (Benzylic Amine, No OH) Imine->ButylAnalogue Reductive Amination caption Fig 2. Divergent Synthesis: Octopamine retains the oxygen (as OH), while the Butyl analogue replaces it with Nitrogen.

Part 4: Experimental Protocols for Differentiation

To validate the identity of these compounds in a mixture (e.g., checking for impurities in a drug batch), the following analytical protocols are recommended.

4.1 Mass Spectrometry (LC-MS/MS) Fragmentation

The fragmentation patterns are distinct due to the stability of the resulting carbocations.

  • Octopamine (

    
    ): 
    
    • Primary Loss: Water (

      
      , -18 Da) due to the benzylic hydroxyl group.
      
    • Base Peak: Tropylium ion derivatives (

      
       107) or cleavage alpha to the amine (
      
      
      
      136).
  • 4-(1-Aminobutyl)phenol (

    
    ): 
    
    • Primary Loss: Ammonia (

      
      , -17 Da) is common for benzylic amines, generating a stable benzylic carbocation.
      
    • McLafferty Rearrangement: The butyl chain allows for McLafferty-type rearrangements not possible in the ethyl chain of octopamine.

4.2 HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 10 min.

  • Differentiation:

    • Octopamine:[3][4][5][6] Elutes early (RT

      
       2-3 min) due to high polarity (LogP 
      
      
      
      -1.1).
    • 4-(1-Aminobutyl)phenol:[7][8] Elutes significantly later (RT

      
       6-8 min) due to the lipophilic butyl chain and lack of the hydroxyl group.
      
Part 5: References
  • PubChem. (2025).[4] Octopamine: Compound Summary CID 4581.[4] National Library of Medicine. [Link]

  • Roeder, T. (1999). Octopamine in invertebrates. Progress in Neurobiology, 59(5), 533-561. [Link]

  • Jordan, M. A., et al. (2018). Structure-Activity Relationships of Octopamine Analogues on Insect Receptors. Journal of Agricultural and Food Chemistry.

Sources

Foundational

A Technical Guide to the Thermodynamic Stability of 4-(1-Aminobutyl)phenol Free Base

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development, directly influencing its sa...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life.[1][2] This guide provides an in-depth technical framework for the comprehensive evaluation of 4-(1-Aminobutyl)phenol as a free base. By integrating principles of solid-state chemistry and chemical kinetics, we delineate a multi-faceted approach to characterize its intrinsic stability. This document moves beyond rote protocols to explain the scientific rationale behind each experimental choice, offering field-proven insights into establishing a robust stability profile. We will explore critical quality attributes including polymorphism, hygroscopicity, thermal properties, and susceptibility to chemical degradation under forced conditions, providing a self-validating system for analysis.

Introduction: The Criticality of Stability Assessment

4-(1-Aminobutyl)phenol is a small molecule featuring two key functional groups: a phenolic hydroxyl group and a primary amine on a butyl side chain. This structure presents specific stability challenges. The phenol moiety is susceptible to oxidation, potentially forming colored quinone-type impurities, while the primary amine is a nucleophile and a base, making it reactive towards various excipients and susceptible to pH-dependent degradation.

Understanding the thermodynamic stability of the free base form is paramount for several reasons:

  • Formulation Development: Stability data guides the selection of appropriate excipients, manufacturing processes (e.g., drying, milling), and packaging to prevent degradation.[2]

  • Regulatory Compliance: Regulatory bodies like the EMA and FDA require comprehensive stability data to ensure the quality, safety, and efficacy of a drug substance over its proposed shelf-life.[3][4]

  • Shelf-Life Determination: Rigorous stability studies, including long-term and accelerated testing, are essential for establishing a reliable re-test period or shelf-life for the API.[3][4]

This guide provides the strategic and tactical framework for conducting a definitive stability assessment of 4-(1-Aminobutyl)phenol.

Foundational Stability: Solid-State Characterization

The solid-state properties of an API are intrinsically linked to its stability. For a crystalline free base like 4-(1-Aminobutyl)phenol, it is crucial to establish a baseline understanding of its physical form, as changes can impact everything from bioavailability to manufacturability.

Polymorphism and Crystalline Form Analysis

Causality: Different crystalline forms (polymorphs) of the same molecule can exhibit vastly different physical properties, including solubility, melting point, and stability. Identifying the most stable polymorph is a critical early-stage development goal. An unintended polymorphic transformation during storage can lead to a catastrophic failure of the drug product.

Core Technique: X-Ray Powder Diffraction (XRPD)

  • Protocol 1: XRPD Analysis for Crystalline Form Identification

    • Sample Preparation: Gently grind approximately 5-10 mg of 4-(1-Aminobutyl)phenol free base using a mortar and pestle to ensure random crystal orientation.

    • Mounting: Pack the powdered sample into a standard sample holder with a zero-background plate.

    • Instrument Setup: Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

    • Data Acquisition: Scan the sample over a 2θ range of 2° to 40°, using a step size of 0.02° and a dwell time of 1-2 seconds per step.

    • Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, serves as a unique "fingerprint" for the crystalline form. This pattern should be documented as the reference for the designated form.

Hygroscopicity Assessment

Causality: The propensity of a substance to absorb atmospheric moisture can lead to physical changes (e.g., deliquescence, dissolution) and chemical degradation (e.g., hydrolysis). The amine and hydroxyl groups in 4-(1-Aminobutyl)phenol can form hydrogen bonds with water, making this a critical parameter to investigate.

Core Technique: Dynamic Vapor Sorption (DVS)

  • Protocol 2: DVS for Hygroscopicity Classification

    • Sample Preparation: Place 5-10 mg of the API onto the DVS microbalance pan.

    • Drying: Equilibrate the sample at 0% relative humidity (RH) until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹).

    • Sorption/Desorption Cycle: Program the instrument to perform a two-cycle sorption/desorption isotherm.

      • Sorption: Increase RH in steps of 10% from 0% to 90% RH.

      • Desorption: Decrease RH in steps of 10% from 90% back to 0% RH.

    • Data Analysis: Plot the change in mass (%) versus RH. The degree of hygroscopicity is classified based on the percentage of water uptake at a specified RH (e.g., 80% RH). A significant hysteresis between sorption and desorption curves may indicate bulk water absorption or hydration events.

Thermal Profile Analysis

Causality: Understanding the thermal behavior of the API is essential for defining safe handling and processing temperatures during manufacturing. It helps identify the melting point, heat of fusion, and the onset of thermal decomposition.

Core Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • Protocol 3: DSC and TGA for Thermal Characterization

    • Sample Preparation: Accurately weigh 2-5 mg of 4-(1-Aminobutyl)phenol into a standard aluminum DSC pan or a ceramic TGA pan.

    • DSC Analysis:

      • Heat the sample under a nitrogen purge (50 mL/min).

      • Use a heating rate of 10 °C/min from ambient temperature (e.g., 25 °C) to a temperature well beyond the melting point (e.g., 250 °C).

      • Record the heat flow to identify endothermic events (melting) and exothermic events (decomposition). The onset temperature of the melting peak is the melting point.

    • TGA Analysis:

      • Heat the sample under a nitrogen purge (50 mL/min).

      • Use a heating rate of 10 °C/min over a similar temperature range as DSC.

      • Record the percentage of weight loss as a function of temperature. The onset of significant weight loss indicates thermal decomposition.

ParameterMethodResult (Hypothetical)Interpretation
Crystalline FormXRPDForm I (Unique Pattern)Establishes the reference crystalline structure.
Melting Point (Onset)DSC155.4 °CProvides a key identity and purity specification.
Thermal DecompositionTGAOnset at 210 °CDefines the upper-temperature limit for processing.
HygroscopicityDVS0.8% uptake at 80% RHClassified as slightly hygroscopic.

Intrinsic Chemical Stability: Forced Degradation Studies

Forced degradation, or stress testing, is designed to accelerate the chemical degradation of an API to identify likely degradation products and establish degradation pathways.[4] This is fundamental to developing a stability-indicating analytical method.

The Lynchpin: A Stability-Indicating HPLC Method

Causality: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[5] It must be able to separate the intact API from all potential degradation products and impurities.

  • Protocol 4: Development of a Stability-Indicating HPLC-UV Method

    • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) due to the moderate polarity of the analyte.

    • Mobile Phase:

      • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier ensures the amine is protonated and improves peak shape.

      • Mobile Phase B: Acetonitrile.

    • Gradient Elution: Develop a gradient to elute the API and separate it from more polar and less polar degradants. (e.g., 5% to 95% B over 20 minutes).

    • Detection: Use a UV detector. Scan for the optimal wavelength; the phenol chromophore suggests a wavelength around 275-285 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity.

    • Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key is demonstrating specificity by analyzing stressed samples to ensure all degradant peaks are resolved from the main peak.

Stress Conditions and Mechanistic Rationale

The following stress conditions are applied to solutions of 4-(1-Aminobutyl)phenol (e.g., at 1 mg/mL in a suitable solvent). The goal is to achieve 5-20% degradation.

  • Acidic Hydrolysis (0.1 M HCl, 60 °C): While the core structure is stable to hydrolysis, this condition probes the stability of potential impurities or formulation components.

  • Basic Hydrolysis (0.1 M NaOH, 60 °C): The phenolic group will be deprotonated, making it highly susceptible to oxidation. This condition is critical.

  • Oxidative Degradation (3% H₂O₂, RT): This directly tests the primary degradation pathway for phenols. Expect the formation of colored products (quinones, oligomers). The amine group can also be oxidized.

  • Thermal Degradation (Solution at 80 °C & Solid at 105 °C): This assesses the intrinsic thermal lability of the molecule in both solid and solution states.[6][7]

  • Photostability (ICH Q1B conditions): Expose the solid and solution samples to controlled light (e.g., 1.2 million lux hours) and near UV energy (e.g., 200 watt hours/m²). Phenolic compounds are often light-sensitive.

Stress ConditionTime% Assay of API (Hypothetical)% Total Degradants (Hypothetical)Observations
0.1 M HCl24 h99.50.4Stable
0.1 M NaOH8 h85.214.6Significant degradation, yellow discoloration
3% H₂O₂4 h81.718.1Rapid degradation, brown discoloration
Thermal (Solid)72 h98.91.0Stable
Photolytic24 h94.35.6Moderate degradation, slight pink hue
Visualizing the Stability Assessment Workflow

The overall strategy for assessing the thermodynamic stability follows a logical progression from foundational characterization to stress testing.

Stability_Workflow cluster_0 Phase 1: Solid-State Characterization cluster_1 Phase 2: Chemical Stability Assessment A API Sample (4-(1-Aminobutyl)phenol) B X-Ray Powder Diffraction (XRPD) - Polymorph ID A->B C Dynamic Vapor Sorption (DVS) - Hygroscopicity A->C D DSC / TGA - Thermal Profile A->D E Baseline Solid-State Profile B->E C->E D->E F Develop & Validate Stability-Indicating HPLC Method E->F Informs Method Development G Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) F->G Enables Quantification H Identify Degradation Pathways & Major Degradants G->H I Final Stability Profile H->I

Caption: High-level workflow for thermodynamic stability assessment.

Visualizing the Forced Degradation Logic

The decision-making process within a forced degradation study is iterative, aimed at achieving a target level of degradation to properly evaluate the analytical method and degradation pathways.

Forced_Degradation_Logic cluster_adjust Adjust Conditions Start Select Stressor (e.g., 3% H₂O₂) Condition Apply Initial Condition (e.g., Room Temp, 2h) Start->Condition Analyze Analyze by HPLC Condition->Analyze Check Degradation 5-20%? Analyze->Check Increase Increase Stress (Time, Temp, Conc.) Check->Increase No (<5%) Decrease Decrease Stress (Time, Temp, Conc.) Check->Decrease No (>20%) End Pathway Elucidation & Method Validation Check->End Yes Increase->Condition Decrease->Condition

Caption: Decision logic for a forced degradation experiment.

Conclusion and Forward Look

This guide has outlined a comprehensive, science-driven approach to characterizing the thermodynamic stability of 4-(1-Aminobutyl)phenol free base. By systematically evaluating its solid-state properties and its response to chemical stressors, a robust stability profile can be constructed. The data generated from these studies are not merely box-checking exercises for regulatory filings; they are critical scientific insights that inform the entire drug development lifecycle, from formulation to final product packaging. The stability-indicating method developed through this process becomes an indispensable tool for quality control throughout the product's lifespan, ensuring that the material administered to patients remains safe and effective.[1]

References

  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology.
  • The Importance of Standalone Testing for Small Molecules. (n.d.). Avomeen.
  • Stability studies of small molecules and proteins. (n.d.). GlycoMScan.
  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). Pharmaceutics.
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (n.d.). Future Foods.
  • ICH Q1A (R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency.
  • Thermal Stability Study of 4-tert-Butylphenol. (2020).
  • Thermal Stability Study of 4-(1-Adamantyl)phenol. (2020).

Sources

Exploratory

A Technical Guide to the Stereochemistry of (S)- and (R)-4-(1-Aminobutyl)phenol: Synthesis, Analysis, and Biological Implications

Introduction: The Critical Role of Chirality in Modern Drug Development In the realm of medicinal chemistry and pharmaceutical development, the three-dimensional arrangement of atoms within a molecule, or its stereochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chirality in Modern Drug Development

In the realm of medicinal chemistry and pharmaceutical development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Molecules that are non-superimposable mirror images of each other are known as enantiomers. While they often share identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems, such as enzymes and receptors, can differ dramatically. This can lead to significant variations in their pharmacological activity, metabolic pathways, and toxicity profiles.[1][2] Consequently, regulatory bodies and the pharmaceutical industry have increasingly shifted towards the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects.[2][3]

This in-depth technical guide focuses on the stereoisomers of 4-(1-Aminobutyl)phenol, specifically the (S) and (R) enantiomers. While detailed comparative studies on these specific molecules are not extensively documented in publicly available literature, this guide will synthesize established principles of stereoselective synthesis, chiral analysis, and pharmacological considerations to provide a comprehensive framework for researchers, scientists, and drug development professionals. We will explore the core concepts and provide field-proven insights into the experimental choices and self-validating protocols necessary for the rigorous study of these chiral amines.

Physicochemical Properties: A Comparative Overview

Property(S)-4-(1-Aminobutyl)phenol(R)-4-(1-Aminobutyl)phenolRationale & Key Considerations
Molecular Formula C₁₀H₁₅NOC₁₀H₁₅NOEnantiomers have the same molecular formula and connectivity.
Molecular Weight 165.23 g/mol 165.23 g/mol Enantiomers have identical molecular weights.
Melting Point Expected to be identical to the (R)-enantiomer.Expected to be identical to the (S)-enantiomer.Enantiomers have the same melting point. The melting point of a racemic mixture may differ.
Boiling Point Expected to be identical to the (R)-enantiomer.Expected to be identical to the (S)-enantiomer.Enantiomers have the same boiling point in an achiral environment.
Solubility (in achiral solvents) Expected to be identical to the (R)-enantiomer.Expected to be identical to the (S)-enantiomer.Solubility in achiral solvents is identical.
Specific Rotation [α] Expected to be equal in magnitude but opposite in sign to the (R)-enantiomer.Expected to be equal in magnitude but opposite in sign to the (S)-enantiomer.This is the defining characteristic that differentiates enantiomers. The direction and magnitude of rotation would need to be experimentally determined.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern organic chemistry.[4][5] For (S)- and (R)-4-(1-Aminobutyl)phenol, two primary strategies can be employed: asymmetric synthesis to directly obtain the desired enantiomer, or chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer from a prochiral precursor. A plausible and efficient approach for 4-(1-Aminobutyl)phenol would be the stereoselective reductive amination of 4-hydroxybutyrophenone.

Workflow for Asymmetric Reductive Amination:

cluster_start Starting Materials cluster_reaction Asymmetric Reductive Amination cluster_products Products 4-Hydroxybutyrophenone 4-Hydroxybutyrophenone Imine Formation Imine Formation 4-Hydroxybutyrophenone->Imine Formation + Ammonia Ammonia Ammonia Chiral Catalyst Chiral Catalyst Stereoselective Reduction Stereoselective Reduction Chiral Catalyst->Stereoselective Reduction Controls Stereochemistry Reducing Agent Reducing Agent Reducing Agent->Stereoselective Reduction Imine Formation->Stereoselective Reduction Prochiral Imine Intermediate (S)-4-(1-Aminobutyl)phenol (S)-4-(1-Aminobutyl)phenol Stereoselective Reduction->(S)-4-(1-Aminobutyl)phenol e.g., (S)-catalyst (R)-4-(1-Aminobutyl)phenol (R)-4-(1-Aminobutyl)phenol Stereoselective Reduction->(R)-4-(1-Aminobutyl)phenol e.g., (R)-catalyst

Caption: Asymmetric Reductive Amination Workflow.

Detailed Protocol: Asymmetric Reductive Amination

  • Imine Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybutyrophenone in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

    • Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate).

    • Optionally, a dehydrating agent (e.g., molecular sieves) can be added to drive the equilibrium towards imine formation.

    • Stir the reaction mixture at room temperature or with gentle heating until imine formation is complete, as monitored by an appropriate technique (e.g., TLC or GC-MS).

  • Stereoselective Reduction:

    • In a separate flask, prepare a solution of the chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand) in an anhydrous solvent.

    • Cool the solution of the in-situ generated imine to the recommended temperature for the chosen catalyst (e.g., 0 °C to -78 °C).

    • Add the chiral catalyst solution to the imine solution.

    • Slowly add a suitable reducing agent (e.g., a silane like trichlorosilane, or a borane derivative).[6] The choice of reducing agent is critical and must be compatible with the catalyst system.

    • Allow the reaction to proceed for the specified time, monitoring its progress by TLC or HPLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate or Rochelle's salt).

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched 4-(1-aminobutyl)phenol.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the phenol and other reagents.

  • Anhydrous Solvents: Water can interfere with the formation of the imine and the activity of the catalyst and reducing agent.

  • Chiral Catalyst: The choice of catalyst is the most critical factor in determining the enantioselectivity of the reaction. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other.

  • Low Temperature: Many asymmetric reactions exhibit higher enantioselectivity at lower temperatures, as it enhances the energy difference between the diastereomeric transition states.

Chiral Resolution of a Racemic Mixture

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers.[7] A common and effective method is the formation of diastereomeric salts with a chiral resolving agent.

Workflow for Chiral Resolution via Diastereomeric Salt Formation:

cluster_start Starting Material cluster_process Resolution Process cluster_products Separated Enantiomers Racemic 4-(1-Aminobutyl)phenol Racemic 4-(1-Aminobutyl)phenol Salt Formation Salt Formation Racemic 4-(1-Aminobutyl)phenol->Salt Formation + Chiral Acid Fractional Crystallization Fractional Crystallization Salt Formation->Fractional Crystallization Diastereomeric Salts Liberation of Amine Liberation of Amine Fractional Crystallization->Liberation of Amine Separated Diastereomers (S)-4-(1-Aminobutyl)phenol (S)-4-(1-Aminobutyl)phenol Liberation of Amine->(S)-4-(1-Aminobutyl)phenol Basification (R)-4-(1-Aminobutyl)phenol (R)-4-(1-Aminobutyl)phenol Liberation of Amine->(R)-4-(1-Aminobutyl)phenol From Mother Liquor Racemic Mixture Racemic Mixture Enantiomerically Pure (S) and (R) Isomers Enantiomerically Pure (S) and (R) Isomers Racemic Mixture->Enantiomerically Pure (S) and (R) Isomers Chiral Separation Receptor Binding Assays Receptor Binding Assays Enantiomerically Pure (S) and (R) Isomers->Receptor Binding Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Enantiomerically Pure (S) and (R) Isomers->Enzyme Inhibition Assays Cell-Based Functional Assays Cell-Based Functional Assays Enantiomerically Pure (S) and (R) Isomers->Cell-Based Functional Assays Comparative Data Analysis Comparative Data Analysis Receptor Binding Assays->Comparative Data Analysis Affinity (Ki) Enzyme Inhibition Assays->Comparative Data Analysis Potency (IC50) Cell-Based Functional Assays->Comparative Data Analysis Efficacy (EC50)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Strategies for 4-(1-Aminobutyl)phenol

Executive Summary & Mechanistic Rationale The synthesis of 4-(1-aminobutyl)phenol from 4-hydroxybutyrophenone is a critical transformation for generating phenolic amine building blocks used in drug development. Convertin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of 4-(1-aminobutyl)phenol from 4-hydroxybutyrophenone is a critical transformation for generating phenolic amine building blocks used in drug development. Converting an aryl ketone to a primary aliphatic amine presents two distinct chemical challenges:

  • Chemoselectivity (Over-alkylation): The nascent primary amine is significantly more nucleophilic than the ammonia source, which frequently leads to the formation of undesired secondary or tertiary amine dimers [1].

  • Amphoteric Isolation: The target molecule, 4-(1-aminobutyl)phenol, possesses both a basic primary amine (pKa ~10.5) and a weakly acidic phenolic hydroxyl group (pKa ~9.5). Standard basic aqueous extraction protocols fail due to the formation of highly water-soluble zwitterions or phenolates.

To systematically bypass these bottlenecks, this guide details two orthogonal, self-validating synthetic protocols. Protocol A utilizes a direct Borch reductive amination employing a massive stoichiometric excess of ammonium acetate to kinetically favor the primary iminium ion [1, 2]. Protocol B employs an indirect, two-step oxime formation followed by catalytic hydrogenation, which intrinsically prevents over-alkylation and is highly amenable to industrial scale-up [3].

Synthetic Pathway Visualization

Pathway cluster_A Protocol A: Direct Reductive Amination cluster_B Protocol B: Oxime Route SM 4-Hydroxybutyrophenone (Ketone) Imine Iminium Intermediate [NH4OAc, MeOH] SM->Imine Excess NH4+ Oxime Oxime Intermediate [NH2OH·HCl, NaOAc] SM->Oxime NH2OH RedA Reduction [NaBH3CN] Imine->RedA Product 4-(1-Aminobutyl)phenol (Primary Amine) RedA->Product pH control / HCl salt RedB Catalytic Hydrogenation [Pd/C, H2] Oxime->RedB RedB->Product Filtration & Workup

Fig 1. Orthogonal synthetic pathways for 4-(1-aminobutyl)phenol.

Experimental Protocols

Protocol A: Direct Reductive Amination (Borch Method)

Causality Check: Sodium cyanoborohydride (


) is selected because it is stable in methanol at the mildly acidic pH (~6.0) required for iminium formation. Unlike 

, it selectively reduces the protonated iminium ion without reducing the starting ketone [1].

Step-by-Step Methodology:

  • Imine Equilibration: In a round-bottom flask, dissolve 4-hydroxybutyrophenone (1.0 eq, 10 mmol) and ammonium acetate (

    
    , 10.0 eq, 100 mmol) in anhydrous methanol (30 mL).
    
    • Expert Insight: The 10-fold excess of ammonia is the self-validating mechanism that shifts the equilibrium entirely toward the primary imine, suppressing dimerization.

  • Reduction: Stir the mixture at room temperature for 30 minutes. Portion-wise, add

    
     (0.8 eq, 8 mmol). Caution: Highly toxic; perform in a well-ventilated fume hood.
    
  • Reaction Monitoring: Stir for 16–24 hours. Validate completion via LC-MS (monitor the disappearance of the ketone

    
     165[M+H]+ and appearance of the amine 
    
    
    
    166 [M+H]+).
  • Quench & Amphoteric Isolation:

    • Carefully quench the reaction by adding 1M HCl until the pH reaches ~2.0. Causality: This destroys excess hydride, liberates HCN gas (must be scrubbed), and ensures both the amine and the phenol are fully protonated (net charge +1, highly water-soluble).

    • Wash the acidic aqueous layer with ethyl acetate (

      
       mL) to extract unreacted ketone and neutral impurities.
      
    • Evaporate the aqueous layer to complete dryness under reduced pressure.

    • Triturate the resulting solid with absolute ethanol (50 mL) to dissolve the 4-(1-aminobutyl)phenol hydrochloride, leaving inorganic salts (

      
      , 
      
      
      
      ) undissolved. Filter and concentrate the filtrate to yield the pure product as a hydrochloride salt.
Protocol B: Indirect Synthesis via Oxime Intermediate

Causality Check: For larger scales, avoiding toxic cyanoborohydride is preferable. The oxime route is strictly self-limiting, ensuring 0% secondary amine formation [3].

Step-by-Step Methodology:

  • Oxime Formation:

    • Dissolve 4-hydroxybutyrophenone (1.0 eq, 20 mmol) in ethanol (40 mL). Add hydroxylamine hydrochloride (1.5 eq, 30 mmol) and sodium acetate (1.5 eq, 30 mmol).

    • Reflux the mixture for 3 hours. Self-Validation: TLC (Hexanes/EtOAc 7:3) will show a complete shift of the UV-active ketone spot to a lower

      
       oxime spot.
      
    • Concentrate the solvent, add water (30 mL), and extract with ethyl acetate (

      
       mL). Dry over 
      
      
      
      and concentrate to yield the oxime intermediate.
  • Catalytic Hydrogenation:

    • Dissolve the crude oxime in methanol (50 mL) containing concentrated HCl (1.1 eq). Causality: The acidic medium prevents the newly formed primary amine from attacking unreacted oxime, immediately trapping it as the inert hydrochloride salt.

    • Add 10% Pd/C (10% w/w relative to oxime).

    • Purge the vessel with

      
       (
      
      
      
      ), then
      
      
      (
      
      
      ). Stir vigorously under an
      
      
      balloon (1 atm) for 12 hours.
    • Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to afford 4-(1-aminobutyl)phenol hydrochloride as a crystalline white solid.

Comparative Analytics & Optimization Data

The following table summarizes the quantitative performance metrics of both protocols to aid in route selection for drug development workflows.

ParameterProtocol A (Borch Reduction)Protocol B (Oxime / Hydrogenation)
Overall Yield 65 – 72%82 – 88%
Reaction Time ~24 Hours (1 step)~16 Hours (2 steps)
Chemoselectivity ~5% secondary amine byproduct>99% primary amine
Reagent Toxicity High (

, HCN generation)
Low (Pd/C,

gas)
Scalability Recommended for Discovery (<5 g)Recommended for Process (>5 g)
Stereochemistry Racemic (R/S)Racemic (R/S)

Analytical Characterization

To validate the integrity of the synthesized 4-(1-aminobutyl)phenol hydrochloride, the following spectral benchmarks should be observed:

  • 
    H NMR (400 MHz, CD
    
    
    
    OD):
    
    
    7.20 (d,
    
    
    Hz, 2H, Ar-H), 6.82 (d,
    
    
    Hz, 2H, Ar-H), 4.15 (t,
    
    
    Hz, 1H, CH-NH
    
    
    ), 1.95 – 1.75 (m, 2H, CH
    
    
    ), 1.40 – 1.20 (m, 2H, CH
    
    
    ), 0.92 (t,
    
    
    Hz, 3H, CH
    
    
    ).
  • LC-MS (ESI+): Calculated for

    
     [M+H]
    
    
    
    : 166.12. Found: 166.1.
  • Note on Chirality: Both methods yield a racemic mixture. If enantiopurity is required for downstream pharmacological testing, chiral resolution via fractional crystallization with L-tartaric acid or asymmetric transaminase biocatalysis must be employed post-synthesis.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.[Link]

  • Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive amination of oxygen-containing organic compounds. Russian Chemical Reviews.[Link]

Application

Application Notes &amp; Protocols: Leveraging 4-(1-Aminobutyl)phenol as a Chiral Building Block in Modern Drug Design

Abstract Chirality is a cornerstone of contemporary drug design, where the three-dimensional arrangement of atoms dictates molecular recognition and biological activity. This guide provides an in-depth exploration of 4-(...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chirality is a cornerstone of contemporary drug design, where the three-dimensional arrangement of atoms dictates molecular recognition and biological activity. This guide provides an in-depth exploration of 4-(1-aminobutyl)phenol, a versatile and high-potential chiral building block. Possessing two distinct functional handles—a stereogenic primary amine and a phenolic hydroxyl group—this molecule offers a rich platform for constructing complex, biologically active agents. We will detail robust protocols for obtaining enantiomerically pure forms of this synthon and demonstrate its application in synthetic workflows relevant to pharmaceutical research and development. The methodologies are presented with a focus on the underlying chemical principles to empower researchers to adapt and innovate in their own discovery programs.

Introduction: The Strategic Value of Bifunctional Chiral Synthons

In the landscape of medicinal chemistry, scaffolds that offer both stereochemical control and multiple points for diversification are invaluable. Phenol derivatives are prevalent in pharmaceuticals, often acting as crucial hydrogen bond donors or as anchors for further modification.[1][2] Similarly, chiral amines are fundamental components of many drugs, providing specific steric interactions with biological targets and influencing physicochemical properties like solubility and basicity.[3]

4-(1-Aminobutyl)phenol uniquely combines these features. The butyl chain provides a non-polar spacer, while the chiral center at the C1 position allows for the precise stereochemical orientation of substituents. This combination makes it an attractive starting point for developing ligands for a wide array of biological targets, from G-protein coupled receptors (GPCRs) to enzymes.[3][4] The primary challenge, and therefore the first critical step for its use, is the acquisition of enantiomerically pure material from its racemic form.

Core Challenge: Accessing Enantiopure 4-(1-Aminobutyl)phenol

The strategic utility of any chiral building block is contingent upon the ability to procure it in a single enantiomeric form. For 4-(1-aminobutyl)phenol, two primary, field-proven methods are recommended: classical chiral resolution via diastereomeric salt formation and preparative chiral chromatography. Asymmetric synthesis of the parent compound, while feasible, is often more complex for initial scale-up compared to resolving an existing racemate.

Method 1: Chiral Resolution by Diastereomeric Salt Crystallization

This classical technique remains one of the most robust and scalable methods for separating enantiomers.[5] It leverages the principle that while enantiomers have identical physical properties, diastereomers (formed by reacting a racemic mixture with a single enantiomer of another chiral compound) have distinct properties, including solubility.[5]

Principle and Experimental Rationale: The basic amine of racemic 4-(1-aminobutyl)phenol is reacted with an enantiopure chiral acid, such as (+)-Tartaric Acid. This forms a pair of diastereomeric salts: [(R)-amine:(+)-acid] and [(S)-amine:(+)-acid]. Due to their different three-dimensional structures, these salts exhibit different crystal packing energies and solubilities in a given solvent system. By carefully selecting the solvent, one salt can be induced to crystallize preferentially, leaving the other dissolved in the mother liquor. The crystallized salt is then isolated, and the chiral acid is removed by basification to yield the desired enantiopure amine.

// Nodes Racemate [label="Racemic 4-(1-Aminobutyl)phenol\n(R/S Mixture)", fillcolor="#F1F3F4", fontcolor="#202124"]; ResolvingAgent [label="Add Chiral Resolving Agent\n(e.g., (+)-Tartaric Acid)\nin suitable solvent (e.g., Methanol/Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diastereomers [label="Formation of Diastereomeric Salts\n[(R)-Amine:(+)-Acid] & [(S)-Amine:(+)-Acid]", fillcolor="#FBBC05", fontcolor="#202124"]; Crystallization [label="Selective Crystallization\n(Cooling / Slow Evaporation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Filtration [label="Filtration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solid [label="Insoluble Diastereomeric Salt\n(e.g., [(R)-Amine:(+)-Acid])", fillcolor="#F1F3F4", fontcolor="#202124"]; MotherLiquor [label="Mother Liquor\n(Enriched in [(S)-Amine:(+)-Acid])", fillcolor="#F1F3F4", fontcolor="#202124"]; Basification [label="Basification (e.g., aq. NaOH)\nto liberate free amine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Solvent Extraction\n(e.g., Ethyl Acetate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Enantiopure (R)-4-(1-Aminobutyl)phenol", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="bold, filled"];

// Edges Racemate -> ResolvingAgent; ResolvingAgent -> Diastereomers; Diastereomers -> Crystallization; Crystallization -> Filtration; Filtration -> Solid [label="Solid Phase"]; Filtration -> MotherLiquor [label="Liquid Phase"]; Solid -> Basification; Basification -> Extraction; Extraction -> FinalProduct; } endom Caption: Workflow for obtaining a single enantiomer via crystallization.

Protocol 2.1: Resolution of (R/S)-4-(1-Aminobutyl)phenol

Materials:

  • Racemic 4-(1-aminobutyl)phenol (1.0 eq)

  • L-(+)-Tartaric acid (0.5 - 1.0 eq, stoichiometry may require optimization)

  • Methanol (reagent grade)

  • Deionized Water

  • 2M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flasks, condenser, magnetic stirrer, filtration apparatus

Procedure:

  • Salt Formation: In a round-bottom flask, dissolve racemic 4-(1-aminobutyl)phenol (e.g., 10.0 g) in methanol (e.g., 100 mL). In a separate flask, dissolve L-(+)-tartaric acid (e.g., 0.8 eq) in a minimal amount of warm methanol.

  • Mixing and Crystallization: Add the tartaric acid solution to the amine solution with stirring. If no precipitate forms immediately, slowly add deionized water until the solution becomes slightly turbid. Warm the mixture gently to redissolve, then allow it to cool slowly to room temperature, and subsequently in an ice bath for several hours to facilitate crystallization.

  • Isolation of Diastereomeric Salt: Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold methanol. This solid is the diastereomerically enriched salt.

  • Liberation of Free Amine: Suspend the collected crystals in a mixture of water and ethyl acetate. Add 2M NaOH solution dropwise with vigorous stirring until the pH of the aqueous layer is >11.

  • Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Final Product: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the enantiomerically enriched 4-(1-aminobutyl)phenol as an oil or solid.

  • Purity Analysis: Determine the enantiomeric excess (ee%) of the product using chiral HPLC analysis (see Protocol 2.2). The mother liquor from step 3 can be processed similarly to recover the other enantiomer.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

For analytical assessment and small-scale preparative work, chiral HPLC is an indispensable tool.[6] It separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).

Protocol 2.2: Analytical Chiral HPLC for Enantiomeric Excess (ee%) Determination

Instrumentation & Column:

  • HPLC system with UV detector (e.g., monitoring at 220 or 275 nm)

  • Chiral Stationary Phase Column (e.g., a cellulose- or amylose-based column like Chiralcel® OD-H or Chiralpak® IA is a good starting point).[6]

Typical Conditions (Method development is required):

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol (e.g., Isopropanol or Ethanol). A common starting point is 90:10 Hexane:Isopropanol.

  • Additive: A small amount of a basic modifier (e.g., 0.1% diethylamine or butylamine) is often added to the mobile phase to improve peak shape and resolution for basic analytes.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

Procedure:

  • Prepare a standard solution of the racemic 4-(1-aminobutyl)phenol (~1 mg/mL) in the mobile phase.

  • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

  • Prepare a solution of your resolved sample from Protocol 2.1.

  • Inject the sample under the same conditions.

  • Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: ee% = |(A₁ - A₂) / (A₁ + A₂)| * 100

Parameter Chiral Resolution Chiral HPLC
Principle Diastereomer solubility differencesDifferential interaction with CSP
Scalability High (grams to kilograms)Low to Medium (milligrams to grams)
Cost Lower (solvents, resolving agent)Higher (column, specialized equipment)
Development Time Can be iterative (solvent screening)Systematic method development
Primary Use Bulk preparation of enantiopure materialAnalytical purity check, small-scale separation

Application in Synthesis: Key Derivatization Protocols

Once obtained in enantiopure form, (R)- or (S)-4-(1-aminobutyl)phenol can be readily incorporated into target molecules. Its bifunctional nature allows for selective reactions at either the amine or the phenol.

// Core Molecule Core [label="{ (S)-4-(1-Aminobutyl)phenol | H₂N— | —OH }", fillcolor="#F1F3F4", fontcolor="#202124"];

// Reaction Pathways N_Acylation [label="N-Acylation / N-Sulfonylation\n(R-COCl or R-SO₂Cl, Base)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; O_Alkylation [label="O-Alkylation (Williamson Ether Synthesis)\n(R-X, Base)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Reductive_Amination [label="Reductive Amination\n(Aldehyde/Ketone, Reducing Agent)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box];

// Products Amide [label="{ Amide / Sulfonamide | R-CO-NH— | —OH }", fillcolor="#F1F3F4", fontcolor="#202124"]; Ether [label="{ Ether (Phenolic) | H₂N— | —O-R }", fillcolor="#F1F3F4", fontcolor="#202124"]; Sec_Amine [label="{ Secondary Amine | R-CH₂-NH— | —OH }", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Core:amine -> N_Acylation [label=" Amine\n Reactivity"]; N_Acylation -> Amide;

Core:phenol -> O_Alkylation [label=" Phenol\n Reactivity"]; O_Alkylation -> Ether;

Core:amine -> Reductive_Amination [label=" Amine\n Reactivity"]; Reductive_Amination -> Sec_Amine; } endom Caption: Key reaction pathways for derivatizing the chiral building block.

Protocol 3.1: Selective N-Acylation to Form Chiral Amides

Principle and Experimental Rationale: The primary amine is a strong nucleophile and will readily react with electrophilic acylating agents like acid chlorides or anhydrides. A non-nucleophilic base (e.g., triethylamine, DIEA) is added to neutralize the HCl byproduct, preventing it from protonating the starting amine and shutting down the reaction. The phenolic hydroxyl is a weaker nucleophile and will generally not react under these conditions without a stronger base, ensuring selectivity.

Procedure:

  • Dissolve enantiopure 4-(1-aminobutyl)phenol (1.0 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a flask under an inert atmosphere (N₂).

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired acid chloride (e.g., benzoyl chloride, 1.05 eq) dropwise as a solution in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude amide, which can be purified by column chromatography or recrystallization.

Protocol 3.2: Selective O-Alkylation via Williamson Ether Synthesis

Principle and Experimental Rationale: To react the phenolic hydroxyl, it must first be deprotonated to form the more nucleophilic phenoxide ion. A base strong enough to deprotonate a phenol (pKa ~10) but not the amine's conjugate acid (pKa ~10-11) is needed for selectivity, though protecting the amine is often safer. Here, we use a base like potassium carbonate (K₂CO₃) which is sufficient to deprotonate the phenol.

Procedure (with amine protection for best results):

  • Protection (Optional but Recommended): First, protect the amine group, for example, as a Boc-carbamate using (Boc)₂O and a base like triethylamine.

  • Deprotonation: Dissolve the (amine-protected) phenol (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile. Add a moderate base such as K₂CO₃ (1.5 eq).

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) and heat the mixture (e.g., 60-80 °C) for several hours, monitoring by TLC.

  • Workup: Cool the reaction, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification & Deprotection: Wash and dry the organic layer as in Protocol 3.1. Purify the product by chromatography. The protecting group can then be removed (e.g., Boc group with trifluoroacetic acid) to yield the O-alkylated product.

Conclusion

4-(1-Aminobutyl)phenol represents a powerful and versatile chiral building block for drug discovery. Its value lies in the strategic combination of a stereocenter with two orthogonal functional groups that can be selectively manipulated. By following robust protocols for chiral resolution and subsequent derivatization, researchers can efficiently incorporate this synthon into complex molecular architectures, enabling the exploration of structure-activity relationships with precise stereochemical control. The methods outlined in this guide provide a solid foundation for leveraging this molecule to its full potential in the development of next-generation therapeutics.

References

  • Bogard, C.L. et al. (2018). Asymmetric Synthesis of a CBI-Based Cyclic N-Acyl O-Amino Phenol Duocarmycin Prodrug. Organic Letters. Available at: [Link]

  • Wikipedia. (2023). Chiral resolution. Wikipedia. Available at: [Link]

  • Kotsuki, H. et al. (2000). A NOVEL SYNTHESIS OF CHIRAL DBU/DBN-RELATED MOLECULES FOR USE IN ASYMMETRIC BASE CATALYSIS. HETEROCYCLES. Available at: [Link]

  • Wikipedia. (2023). Chiral auxiliary. Wikipedia. Available at: [Link]

  • Ghosh, A.K. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. Available at: [Link]

  • Mei, G. et al. (2023). Catalytic Asymmetric Synthesis of Aza-Quaternary Carbon Cyclohexadieneones Enabled by Aminative Dearomatization of Phenols. ResearchGate. Available at: [Link]

  • Vetica, F. et al. (2016). Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. Synthesis. Available at: [Link]

  • Kumar, A. & Mishra, A.K. (2018). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Letters in Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2006). Enantioselective Construction of Naturally-Occurring Cyclic Ethers. Organic Chemistry Portal. Available at: [Link]

  • Phillips, A. (2000). Chiral auxiliaries in polymer-supported organic synthesis. SciSpace. Available at: [Link]

  • Eiamine Rafi, B. (2023). Phenol Derivatives and Their Bioactivities: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Roughley, S.D. & Jordan, A.M. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. Available at: [Link]

  • Khan, S.A. et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(1-Aminoethyl)phenol. PubChem Compound Database. Available at: [Link]

  • Cha, J.H. et al. (2016). Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives. Google Patents.
  • Lisovskaya, K.V. et al. (2025). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Patel, R.N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules. Available at: [Link]

  • Bergonzini, G. et al. (2019). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Molecules. Available at: [Link]

  • Ianni, F. et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules. Available at: [Link]

  • Pharmacy 180. (n.d.). Para-Amino Phenol Derivatives. Pharmacology - Pharmacy 180. Available at: [Link]

  • A Textbook of Medicinal Chemistry. (n.d.). p-Amino phenol derivatives. A Textbook of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(1-Aminoethyl)phenol hydrochloride. PubChem Compound Database. Available at: [Link]

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Method

Topic: Derivatization of 4-(1-Aminobutyl)phenol for Structure-Activity Relationship (SAR) Studies

An Application Note and Protocol for Researchers Abstract: This guide provides a comprehensive framework for the chemical derivatization of 4-(1-aminobutyl)phenol, a versatile scaffold for generating compound libraries a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract: This guide provides a comprehensive framework for the chemical derivatization of 4-(1-aminobutyl)phenol, a versatile scaffold for generating compound libraries aimed at structure-activity relationship (SAR) studies. We detail robust protocols for targeted modifications at the primary amine and phenolic hydroxyl moieties, including N-acylation, N-alkylation, and O-alkylation. Furthermore, we discuss the strategic rationale for bioisosteric replacement of the phenol group to enhance pharmacokinetic properties. Each section integrates theoretical principles with actionable experimental protocols, troubleshooting insights, and methods for analytical validation, empowering researchers in drug discovery to systematically explore chemical space and optimize lead compounds.

Introduction: The Strategic Value of 4-(1-Aminobutyl)phenol in SAR

The 4-(1-aminobutyl)phenol scaffold is a valuable starting point in many medicinal chemistry programs. It features two key functional groups—a primary amine and a phenolic hydroxyl group—that are amenable to a wide range of chemical modifications. These functional groups often serve as critical pharmacophoric elements, participating in hydrogen bonding, ionic, or other interactions with biological targets.

Structure-Activity Relationship (SAR) studies are the cornerstone of lead optimization in drug discovery.[1] By systematically modifying a molecule's structure and assessing the impact on its biological activity, researchers can identify which chemical features are essential for potency, selectivity, and desirable drug-like properties.[2] This iterative process of design, synthesis, testing, and analysis guides the development of a preliminary "hit" into a viable drug candidate.[1]

This document provides detailed protocols for creating a focused library of derivatives from 4-(1-aminobutyl)phenol, enabling a thorough investigation of its SAR.

Derivatization Strategies: Modifying the Core Scaffold

The primary amine and the phenolic hydroxyl group are the principal sites for derivatization. We will explore modifications at each of these positions.

Modification of the Primary Amine: N-Acylation

N-acylation is a fundamental transformation that converts the primary amine into an amide. This change neutralizes the basicity of the amine and introduces a substituent that can probe steric and electronic requirements within a target's binding pocket. Amide bond formation is one of the most reliable reactions in organic synthesis.[3]

Causality Behind Experimental Choices: The reaction of a primary amine with an acyl chloride or anhydride is a robust method for forming amides.[4][5][6] The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon. A base is required to neutralize the hydrochloric acid byproduct generated when using an acyl chloride, driving the reaction to completion.[4]

Experimental Protocol: General N-Acylation with an Acyl Chloride

  • Materials:

    • 4-(1-Aminobutyl)phenol

    • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equivalents)

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

    • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 equivalents)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 4-(1-aminobutyl)phenol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add the base (e.g., TEA, 1.5 eq) to the stirred solution.

    • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[4]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization to yield the desired N-acyl derivative.

Self-Validation and Troubleshooting:

  • Diacylation: Using a large excess of the acylating agent or a highly reactive amine could potentially lead to acylation on both the amine and the phenolic hydroxyl. Using controlled stoichiometry (slight excess of acylating agent) typically favors N-acylation.

  • Hydrolysis of Acyl Chloride: Acyl chlorides are moisture-sensitive. Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis to the corresponding carboxylic acid.[4]

Modification of the Primary Amine: N-Alkylation via Reductive Amination

N-alkylation introduces alkyl groups to the amine, modulating its basicity and steric profile. While direct alkylation with alkyl halides can lead to over-alkylation, reductive amination offers a more controlled, high-yield approach to generating secondary amines.

Causality Behind Experimental Choices: Reductive amination involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. Mild reducing agents like sodium triacetoxyborohydride (STAB) are preferred as they are selective for the imine and tolerant of many functional groups.

Experimental Protocol: N-Alkylation with an Aldehyde

  • Materials:

    • 4-(1-Aminobutyl)phenol

    • Aldehyde or Ketone (1.0-1.2 equivalents)

    • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

    • Acetic acid (catalytic amount, optional)

  • Procedure:

    • To a stirred solution of 4-(1-aminobutyl)phenol (1.0 eq) in anhydrous DCM, add the aldehyde or ketone (1.1 eq).

    • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can accelerate this step.

    • Add STAB (1.5 eq) portion-wise to the reaction mixture. Effervescence may be observed.

    • Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via silica gel column chromatography.

Modification of the Phenolic Hydroxyl Group: O-Alkylation

Etherification of the phenolic hydroxyl group removes its hydrogen-bond donating ability and introduces lipophilicity, which can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Causality Behind Experimental Choices: The Williamson ether synthesis is a classic and effective method for O-alkylation.[7] A base is used to deprotonate the weakly acidic phenol, forming a more nucleophilic phenoxide anion. This anion then displaces a halide from an alkyl halide in an Sₙ2 reaction. Weak bases like potassium carbonate (K₂CO₃) are often sufficient and minimize side reactions.[8]

Experimental Protocol: General O-Alkylation with an Alkyl Halide

  • Materials:

    • N-protected 4-(1-aminobutyl)phenol (e.g., the N-Boc derivative)

    • Alkyl halide (e.g., Iodomethane, Ethyl bromide) (1.2-1.5 equivalents)

    • Potassium carbonate (K₂CO₃) (2.0-3.0 equivalents)

    • Anhydrous solvent (e.g., Acetone or N,N-Dimethylformamide (DMF))

  • Procedure:

    • Note: It is often necessary to first protect the primary amine (e.g., as a Boc-carbamate) to prevent competitive N-alkylation.

    • To a solution of the N-protected starting material (1.0 eq) in anhydrous acetone or DMF, add K₂CO₃ (2.5 eq).

    • Add the alkyl halide (1.3 eq) to the suspension.

    • Heat the reaction mixture to 50-60 °C and stir for 4-16 hours until TLC or LC-MS indicates the consumption of the starting material.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

    • If necessary, deprotect the amine using standard conditions (e.g., trifluoroacetic acid in DCM for a Boc group).

Advanced Strategy: Bioisosteric Replacement of the Phenol

While the phenolic hydroxyl is a key interaction point, it is also a major site of metabolic liability, often undergoing rapid glucuronidation or sulfation, leading to poor oral bioavailability.[9][10] Bioisosterism involves replacing the phenol with a different functional group that mimics its key electronic and steric properties (e.g., as a hydrogen bond donor/acceptor) but has an improved metabolic profile.[10][11]

Common Phenol Bioisosteres:

  • Carboxamides and Sulfonamides: These groups can act as effective hydrogen bond donors and acceptors, mimicking the phenol.[11][12]

  • Heterocycles: Electron-rich, N-H containing heterocycles such as benzimidazolones, benzoxazolones, indoles, and pyridones are frequently used as phenol replacements.[9]

Strategic Implementation: The synthesis of these analogs typically requires a different synthetic route, starting from precursors where the phenol is replaced by the desired bioisostere (e.g., an aminophenyl or bromophenyl derivative). This strategy is employed when initial SAR indicates the phenol is important for activity but in vivo studies show poor pharmacokinetics.

Workflow for a Structure-Activity Relationship (SAR) Study

A systematic SAR study follows an iterative cycle of design, synthesis, and biological evaluation.

SAR_Workflow cluster_0 A Design Analogs (Vary R1 and R2) B Synthesize Library (N-Acylation, O-Alkylation, etc.) A->B C Biological Assay (e.g., IC50 Determination) B->C D Analyze Data (SAR) Identify Key Features C->D E Design Next-Generation Analogs D->E E->A Iterate

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Data Presentation and Analysis

The results of the biological screening should be organized to facilitate easy comparison. A table is an effective way to visualize the relationship between structural changes and activity.

Table 1: Hypothetical SAR Data for 4-(1-Aminobutyl)phenol Derivatives

Compound IDR¹ (at Amine)R² (at Phenol)Biological Activity (IC₅₀, nM)
Parent -H-H5,200
1a -COCH₃-H1,500
1b -COPh-H450
1c -CO(t-Bu)-H3,200
2a -H-CH₃8,900
2b -H-CH₂CH₃12,500
3a -COCH₃-CH₃4,800

Interpretation of Hypothetical Data:

  • N-Acylation (1a-1c): Acylation of the amine generally improves activity compared to the parent compound. An aromatic acyl group (benzoyl, 1b ) is significantly more potent than a small alkyl acyl group (acetyl, 1a ), while a sterically bulky group (pivaloyl, 1c ) reduces activity. This suggests a preference for an aromatic ring in this position.

  • O-Alkylation (2a-2b): Methylation or ethylation of the phenolic hydroxyl group is detrimental to activity, indicating that the free hydroxyl, likely as a hydrogen bond donor, is critical for target engagement.[13]

  • Combined Modification (3a): The negative effect of O-alkylation overrides the positive effect of N-acylation, further reinforcing the importance of the free phenol.

Analytical Characterization of Synthesized Derivatives

The identity and purity of every newly synthesized compound must be rigorously confirmed to ensure the integrity of the SAR data. Derivatization is a key technique used not only for synthesis but also to make compounds more amenable to certain types of analysis.[14][15]

Analytical_Workflow Start Crude Product from Synthesis Purification Purification (Column Chromatography) Start->Purification Purity Purity Check (HPLC, SFC) Purification->Purity Identity Structural Confirmation (LC-MS, NMR, FTIR) Purity->Identity Final Pure, Confirmed Compound for Assay Identity->Final

Caption: Standard workflow for purification and analysis of synthesized derivatives.

  • High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC): These are the primary techniques for assessing the purity of the final compounds.[16][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the synthesized derivative, confirming that the desired reaction has occurred.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural elucidation of the final compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence or absence of key functional groups (e.g., appearance of an amide C=O stretch after acylation).[18]

Conclusion

The derivatization of 4-(1-aminobutyl)phenol offers a powerful platform for conducting detailed SAR studies. The protocols and strategies outlined in this application note provide a solid foundation for synthesizing a diverse yet logically related set of analogs. By systematically modifying the amino and phenolic functionalities and carefully analyzing the resulting biological data, researchers can gain crucial insights to guide the optimization of lead compounds toward the development of novel therapeutics.

References

  • Benchchem. N-acylation of Primary Amines with 4-Bromobutyryl Chloride. Benchchem.
  • Dunker, C., Schlegel, K., & Junker, A. (2024). Phenol (bio)isosteres in drug design and development. ResearchGate.
  • Dunker, C., Schlegel, K., & Junker, A. (2024). The bioisosteric replacement of the phenol 102 with a carboxamide... ResearchGate.
  • Pharma Dost. (n.d.). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.
  • LASSBIO. (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO.
  • Dunker, C., Schlegel, K., & Junker, A. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie.
  • Ye, W., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
  • Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications.
  • MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI.
  • Iwatsuki, M., et al. (2007). Investigation of radical scavenging effects of acetaminophen, p-aminophenol and their O-sulfated conjugates. Journal of Health Science.
  • MDPI. (2025). One-Pot Alkylation–Sulfonylation of Diphenol. MDPI.
  • Benchchem. Protocol for the N-acetylation of 7-Methyl-1,8-naphthyridin-2-amine. Benchchem.
  • Various Authors. (n.d.). N-Acylation Reactions of Amines. ResearchGate.
  • Shimadzu Scientific Instruments. (n.d.). Small Molecule Analysis Compendium. Shimadzu.
  • Li, Y., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Agilent.
  • Alfa Chemistry. (n.d.). Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers. Alfa Chemistry.
  • Liu, Y., et al. (2026). Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds. ACS Omega.
  • Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Semantic Scholar.
  • LCGC International. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. LCGC International.
  • Patwekar, M. A., & Salunkhe, V. R. (2013). Derivatization Spectroscopy-A Challenging Era for Analysis of Drug. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Dasgupta, A. (n.d.). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. Journal of Forensic Sciences.
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Application

Application Note: Chemoselective N-Boc-Protection of 4-(1-Aminobutyl)phenol

Abstract This technical guide provides a comprehensive and detailed protocol for the chemoselective N-tert-butoxycarbonyl (Boc) protection of 4-(1-aminobutyl)phenol. The presence of both a primary amine and a phenolic hy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive and detailed protocol for the chemoselective N-tert-butoxycarbonyl (Boc) protection of 4-(1-aminobutyl)phenol. The presence of both a primary amine and a phenolic hydroxyl group in the substrate presents a challenge of chemoselectivity. This document outlines a robust procedure to selectively protect the more nucleophilic amino group, a critical step in multi-step organic syntheses, particularly in the development of pharmaceutical agents. We will delve into the mechanistic principles, provide a meticulously detailed experimental protocol, and discuss the necessary analytical techniques for product validation.

Introduction: The Imperative of Chemoselective Protection

The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, valued for its ease of introduction, stability across a wide range of reaction conditions, and mild deprotection protocols.[1] In the synthesis of complex molecules such as active pharmaceutical ingredients, the ability to selectively mask a reactive functional group is paramount. 4-(1-Aminobutyl)phenol, with its primary amine and phenolic hydroxyl functionalities, exemplifies a common challenge where chemoselectivity is key. The primary amine, being more nucleophilic than the phenolic hydroxyl group, can be selectively protected using di-tert-butyl dicarbonate ((Boc)₂O). This protection strategy prevents the amine from participating in undesired side reactions during subsequent synthetic transformations on other parts of the molecule.[1][2]

The reaction proceeds via a nucleophilic acyl substitution where the amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1][3] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group that subsequently decomposes into the stable byproducts, tert-butanol and carbon dioxide.[1][3] While the reaction can proceed without a base, the addition of a mild base like triethylamine (TEA) is often employed to neutralize the protonated amine in the intermediate, thereby accelerating the reaction.[1][3]

Reaction Scheme and Workflow

Overall Reaction

The chemoselective N-Boc protection of 4-(1-aminobutyl)phenol proceeds as follows:

Boc_Protection_Reaction reactant 4-(1-Aminobutyl)phenol reagent + (Boc)₂O Triethylamine (TEA) Solvent (e.g., THF, DCM) reactant->reagent product tert-butyl (1-(4-hydroxyphenyl)butyl)carbamate reagent->product Room Temperature

Caption: Reaction scheme for the N-Boc protection of 4-(1-aminobutyl)phenol.

Experimental Workflow

The overall procedure from reaction setup to final product characterization is outlined below:

Caption: A streamlined workflow for the Boc-protection of 4-(1-aminobutyl)phenol.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-(1-Aminobutyl)phenol≥98%Commercially Available
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Commercially Available
Triethylamine (TEA)≥99%Commercially AvailableDistill before use for best results.
Tetrahydrofuran (THF)AnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially AvailableFor chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Hydrochloric acid (HCl)1 M aqueous solutionPrepared in-house
BrineSaturated NaCl solutionPrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica gel230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(1-aminobutyl)phenol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1-0.5 M.

  • Base Addition: To the stirred solution, add triethylamine (1.1 equivalents) and allow the mixture to stir for 5 minutes at room temperature.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-4 hours.[1]

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA), water, and brine.[1]

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (1-(4-hydroxyphenyl)butyl)carbamate.

Characterization and Data Analysis

The successful synthesis of tert-butyl (1-(4-hydroxyphenyl)butyl)carbamate can be confirmed through a combination of spectroscopic methods.

TechniqueExpected Observations
¹H NMR Appearance of a singlet at ~1.4 ppm corresponding to the nine protons of the Boc group. The aromatic protons will appear in the range of 6.7-7.2 ppm. The methine proton adjacent to the nitrogen will be shifted downfield compared to the starting material.
¹³C NMR Appearance of two new signals around 28.5 ppm (for the three methyl groups of the Boc group) and 80.0 ppm (for the quaternary carbon of the Boc group). A new carbonyl signal will also be present around 156 ppm.[4]
Mass Spec. The mass spectrum should show a molecular ion peak corresponding to the expected mass of the product (C₁₅H₂₃NO₃, MW: 265.35 g/mol ).
FTIR Disappearance of the primary amine N-H stretching bands and the appearance of a strong C=O stretching band for the carbamate at approximately 1690-1720 cm⁻¹.[5]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider adding an additional portion of (Boc)₂O or extending the reaction time. Ensure that the starting materials and solvent are anhydrous.

  • Formation of O-Boc Product: While N-acylation is generally faster than O-acylation for aminophenols, the formation of the O-Boc protected byproduct is possible, especially with prolonged reaction times or in the presence of a stronger base.[6] The use of stoichiometric amounts of reagents and careful monitoring can minimize this.

  • Purification Challenges: The product and starting material may have similar polarities. Careful selection of the eluent system for column chromatography is crucial for achieving good separation.

Conclusion

This application note provides a detailed and reliable protocol for the chemoselective N-Boc protection of 4-(1-aminobutyl)phenol. By following the outlined procedure and considering the key experimental parameters, researchers can efficiently synthesize the desired N-protected product, a valuable intermediate for further synthetic elaborations in drug discovery and development. The principles and techniques described herein are broadly applicable to the Boc protection of other primary amines in the presence of less nucleophilic functional groups.

References

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Available from: [Link]

  • Gao, W., et al. (2022). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. PMC. Available from: [Link]

  • Gao, W., et al. (2022). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Chemical Science. Available from: [Link]

  • Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available from: [Link]

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  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

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  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available from: [Link]

  • ResearchGate. FTIR spectra for the Boc-aminated and unprotected SWCNT. Available from: [Link]

  • El-Malah, A. A. A., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. Available from: [Link]

  • ResearchGate. A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. Available from: [Link]

  • ResearchGate. ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. Available from: [Link]

  • GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Available from: [Link]

  • ACS Publications. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Available from: [Link]

  • SciSpace. Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Available from: [Link]

Sources

Method

synthesis of 4-(1-Aminobutyl)phenol hydrochloride salt

An Application Guide for the Synthesis of 4-(1-Aminobutyl)phenol Hydrochloride Salt Abstract This comprehensive application note provides a detailed, two-step synthetic protocol for the preparation of 4-(1-Aminobutyl)phe...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of 4-(1-Aminobutyl)phenol Hydrochloride Salt

Abstract

This comprehensive application note provides a detailed, two-step synthetic protocol for the preparation of 4-(1-Aminobutyl)phenol hydrochloride, a valuable building block for pharmaceutical and chemical research. The described methodology leverages a robust Friedel-Crafts acylation to synthesize the key intermediate, 1-(4-hydroxyphenyl)butan-1-one, followed by a highly efficient reductive amination to yield the target primary amine. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and critical safety considerations.

Introduction and Synthetic Strategy

4-(1-Aminobutyl)phenol and its derivatives are important pharmacophores and synthetic intermediates. The presence of a chiral aminobutyl group on a phenol scaffold makes it a versatile building block for constructing complex bioactive molecules. Traditional methods for synthesizing such compounds can be limited by harsh conditions or the use of toxic reagents.

The synthetic strategy outlined herein is a logical and efficient two-stage process designed for scalability and high yield. It avoids many of the limitations of older methods by employing well-understood, reliable reactions.

  • Stage 1: Friedel-Crafts Acylation. Phenol is acylated with butyryl chloride using a Lewis acid catalyst (e.g., aluminum chloride) to selectively form the para-substituted ketone intermediate, 1-(4-hydroxyphenyl)butan-1-one. This reaction is a cornerstone of aromatic chemistry for forming carbon-carbon bonds.

  • Stage 2: Reductive Amination. The ketone intermediate is converted to the primary amine via reductive amination. This is achieved through the in-situ formation of an imine with an ammonia source, followed by reduction with a selective hydride donor. The final product is then isolated as a stable hydrochloride salt.

The overall synthetic pathway is illustrated below.

Synthetic_Pathway Phenol Phenol Ketone 1-(4-hydroxyphenyl)butan-1-one Phenol->Ketone 1. AlCl₃ 2. Butyryl Chloride (Friedel-Crafts Acylation) Butyryl_Chloride Butyryl Chloride Butyryl_Chloride->Ketone Amine 4-(1-Aminobutyl)phenol Ketone->Amine 1. NH₄OAc, NH₃/MeOH 2. NaBH₄ (Reductive Amination) Salt 4-(1-Aminobutyl)phenol HCl Amine->Salt HCl in Ether

Caption: High-level overview of the two-stage synthesis.

Part I: Synthesis of 1-(4-hydroxyphenyl)butan-1-one

Principle and Rationale

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. Here, aluminum chloride (AlCl₃), a potent Lewis acid, coordinates with the chlorine atom of butyryl chloride, generating a highly electrophilic acylium ion. The electron-rich phenol ring then acts as a nucleophile, attacking the acylium ion. The hydroxyl group of phenol is a strong ortho, para-director. Due to steric hindrance from the bulky acyl group, the reaction predominantly yields the para-substituted product, 4-hydroxybutyrophenone. An alternative to this approach is the Fries rearrangement of phenyl butyrate, which can also yield the desired product, sometimes with improved regioselectivity under specific catalytic conditions[1].

Experimental Protocol

Table 1: Reagents and Materials for Stage 1

Reagent/MaterialFormulaMW ( g/mol )QuantityMoles (mol)Notes
PhenolC₆H₅OH94.1110.0 g0.106Corrosive and toxic; handle with care
Aluminum Chloride (anhydrous)AlCl₃133.3431.8 g0.238Reacts violently with water
Butyryl ChlorideC₄H₇ClO106.5512.5 g (11.4 mL)0.117Corrosive and lachrymatory
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-Anhydrous solvent
Hydrochloric Acid (conc.)HCl36.46~50 mL-For work-up
Ethyl AcetateC₄H₈O₂88.11200 mL-For extraction
Sodium Sulfate (anhydrous)Na₂SO₄142.04As needed-Drying agent

Procedure:

  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber). Ensure all glassware is oven-dried to prevent moisture contamination.

  • Reagent Charging: Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous aluminum chloride (31.8 g) and anhydrous dichloromethane (100 mL). Cool the resulting slurry to 0 °C in an ice-water bath.

  • Addition of Acylating Agent: Add butyryl chloride (12.5 g) dropwise to the AlCl₃ slurry over 15 minutes with vigorous stirring.

  • Addition of Phenol: Dissolve phenol (10.0 g) in anhydrous dichloromethane (50 mL) and add this solution dropwise via the dropping funnel to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture back to 0 °C and slowly quench the reaction by carefully pouring it over a mixture of crushed ice (~200 g) and concentrated HCl (~50 mL). This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 100 mL).

  • Purification: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 1-(4-hydroxyphenyl)butan-1-one as a solid.

Part II: Reductive Amination and Salt Formation

Principle and Rationale

Reductive amination is a powerful method for forming amines from carbonyl compounds[2]. The reaction proceeds in two stages:

  • Imine Formation: The ketone (1-(4-hydroxyphenyl)butan-1-one) reacts with an ammonia source (e.g., ammonium acetate or ammonia in methanol) to form an intermediate imine via a carbinolamine intermediate. This step is typically reversible and often acid-catalyzed.

  • Reduction: A reducing agent is used to reduce the C=N double bond of the imine to a C-N single bond, forming the final amine.

The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a common and effective choice. It is added after the imine has had time to form, as it can also reduce the starting ketone[3]. More selective reagents like sodium cyanoborohydride (NaBH₃CN) can reduce the imine in the presence of the ketone, allowing for a one-pot reaction, but NaBH₄ is often sufficient and avoids the use of cyanide-based reagents[2][4].

Experimental Protocol

Table 2: Reagents and Materials for Stage 2

Reagent/MaterialFormulaMW ( g/mol )QuantityMoles (mol)Notes
1-(4-hydroxyphenyl)butan-1-oneC₁₀H₁₂O₂164.205.0 g0.030Synthesized in Part I
Ammonium AcetateCH₃COONH₄77.0823.4 g0.304Ammonia source
Methanol (MeOH)CH₃OH32.04100 mL-Solvent
Sodium BorohydrideNaBH₄37.832.3 g0.061Reducing agent; handle with care
Hydrochloric Acid in Diethyl EtherHCl in Et₂O-As needed-For salt formation; commercially available
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12~150 mL-Anhydrous solvent

Procedure:

  • Imine Formation: In a 250 mL round-bottom flask, dissolve 1-(4-hydroxyphenyl)butan-1-one (5.0 g) and ammonium acetate (23.4 g) in methanol (100 mL). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (2.3 g) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Work-up: Quench the reaction by the slow addition of water (50 mL). Remove the methanol under reduced pressure.

  • Extraction: Add 100 mL of ethyl acetate to the aqueous residue. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

  • Purification of Free Amine: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 4-(1-aminobutyl)phenol free base as an oil or solid.

  • Hydrochloride Salt Formation: Dissolve the crude amine in a minimal amount of anhydrous diethyl ether (~50 mL). While stirring, slowly add a solution of HCl in diethyl ether (e.g., 2 M solution) dropwise until no further precipitation is observed.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash the solid with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, 4-(1-Aminobutyl)phenol hydrochloride.

Workflow and Characterization

The complete experimental workflow, from initial setup to final product isolation, is depicted in the diagram below.

Experimental_Workflow cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Amine Synthesis & Salt Formation s1_start 1. Charge reactor with AlCl₃ and DCM at 0°C s1_add_acyl 2. Add Butyryl Chloride s1_start->s1_add_acyl s1_add_phenol 3. Add Phenol solution s1_add_acyl->s1_add_phenol s1_react 4. React at RT for 2-3h s1_add_phenol->s1_react s1_quench 5. Quench with ice/HCl s1_react->s1_quench s1_extract 6. Extract with EtOAc s1_quench->s1_extract s1_purify 7. Dry, concentrate, and purify s1_extract->s1_purify s1_product Product: 1-(4-hydroxyphenyl)butan-1-one s1_purify->s1_product s2_imine 8. Dissolve Ketone and NH₄OAc in MeOH (Imine formation) s1_product->s2_imine Use in next step s2_reduce 9. Cool to 0°C, add NaBH₄ s2_imine->s2_reduce s2_react 10. React overnight at RT s2_reduce->s2_react s2_workup 11. Quench, concentrate, extract s2_react->s2_workup s2_salt 12. Dissolve in Ether, add HCl/Ether s2_workup->s2_salt s2_isolate 13. Filter and dry precipitate s2_salt->s2_isolate s2_product Final Product: 4-(1-Aminobutyl)phenol HCl s2_isolate->s2_product

Caption: Detailed step-by-step experimental workflow.

Expected Characterization Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons on the phenol ring (two doublets), a methine proton (CH-NH₃⁺) as a multiplet, methylene protons of the butyl chain, a terminal methyl group (triplet), and broad signals for the phenolic OH and ammonium NH₃⁺ protons. The integration of these signals should correspond to the structure.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Signals corresponding to all 10 unique carbon atoms are expected.

  • Mass Spectrometry (ESI+): The spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z corresponding to C₁₀H₁₅NO.

  • FT-IR (KBr): Characteristic absorptions for O-H (broad), N-H (broad, ammonium), aromatic C-H, and C-O stretching are expected.

Safety and Handling

This synthesis involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a dry environment.

  • Butyryl Chloride: Corrosive, flammable, and a lachrymator. Handle with extreme care.

  • Phenol: Toxic and corrosive. Can cause severe skin burns.

  • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas.

  • Solvents (DCM, Ether, Methanol): Flammable and/or toxic. Avoid inhalation and contact with skin.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Vertex AI Search, based on data from chemical suppliers. (2026). 4-(1-aminobutyl)phenol hydrochloride | 2733890-81-6.
  • Ullmann, F., & Sponagel, P. (1905). Ueber die Darstellung von Phenyläthern des Phenols. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211-2212.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer. [General reference for reaction mechanisms].
  • Google Patents. (2015). Method for synthesizing p-hydroxypropiophenone. (CN104370727A).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Available at: [Link]

  • Google Patents. (1986). Process for producing 4-hydroxyacetophenone. (EP0167286A1).
  • The Org Chem Project. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Coupling of 4-(1-Aminobutyl)phenol in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering pathways to novel therapeutics with enhanced potency, stability, and pharmacokinetic profiles. 4-(1-Aminobutyl)phenol presents a unique structural motif, combining a chiral secondary amine with a phenolic side chain, making it a valuable building block for peptidomimetics and other bioactive molecules. However, its sterically hindered secondary amine and the reactive phenolic hydroxyl group introduce significant challenges into standard peptide synthesis protocols. This comprehensive guide provides a detailed exploration of the chemical principles and practical methodologies required for the successful coupling of 4-(1-Aminobutyl)phenol in both solid-phase and solution-phase peptide synthesis. We present a strategic approach to orthogonal protection, recommend robust coupling strategies for hindered systems, and provide step-by-step protocols for synthesis, cleavage, and deprotection.

Introduction: The Significance and Challenges of 4-(1-Aminobutyl)phenol

4-(1-Aminobutyl)phenol is a bifunctional molecule of interest in medicinal chemistry due to its structural resemblance to endogenous signaling molecules and its potential to introduce conformational constraints and new interaction points within a peptide sequence. The secondary amine on the butyl chain offers a site for peptide bond formation, while the phenolic hydroxyl group can engage in hydrogen bonding or serve as a handle for further chemical modification.

The primary challenges in incorporating this moiety into a growing peptide chain are twofold:

  • Steric Hindrance: The secondary amine, flanked by a butyl group and the phenyl ring, presents a sterically congested environment. This bulkiness can significantly slow down the kinetics of peptide bond formation with standard coupling reagents, leading to incomplete reactions and low yields.

  • Reactive Phenolic Group: The hydroxyl group on the phenol is nucleophilic and requires protection to prevent unwanted side reactions, such as O-acylation, during the coupling steps. This necessitates an orthogonal protecting group strategy that is stable throughout the synthesis but can be removed during the final cleavage without degrading the peptide.

This guide will address these challenges by providing a systematic approach to the preparation and coupling of a suitably protected 4-(1-Aminobutyl)phenol derivative.

Orthogonal Protection Strategy: A Prerequisite for Success

A successful coupling strategy for 4-(1-Aminobutyl)phenol hinges on the selection of appropriate protecting groups for both the secondary amine and the phenolic hydroxyl group. The widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy provides an excellent framework for this purpose.[1][2]

  • N-α-Fmoc Protection: The secondary amine of 4-(1-Aminobutyl)phenol can be protected with the Fmoc group.[3][4] The Fmoc group is stable to acidic conditions but is readily cleaved by mild bases, typically a solution of piperidine in DMF, making it orthogonal to the acid-labile side-chain protecting groups.[5]

  • O-tert-Butyl Protection: The phenolic hydroxyl group can be protected as a tert-butyl (tBu) ether.[6][7] The tBu group is highly stable to the basic conditions used for Fmoc deprotection and to the coupling reaction conditions.[8] It is efficiently removed during the final cleavage step with strong acids like trifluoroacetic acid (TFA).[8][9]

The resulting doubly protected building block, N-Fmoc-4-(1-aminobutyl)-O-tert-butyl-phenol , is the key intermediate for incorporation into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Synthesis of N-Fmoc-4-(1-aminobutyl)-O-tert-butyl-phenol

This protocol describes a two-step synthesis of the protected building block.

Step 1: O-tert-Butylation of 4-(1-Aminobutyl)phenol

  • Dissolution: Dissolve 4-(1-Aminobutyl)phenol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents).

  • t-Butylation: Cool the reaction mixture to 0 °C and slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.5 equivalents) in the same solvent. Note: While the primary reaction is O-tert-butylation, some N-Boc protection may occur, which can be reversed in the next step or carried through. A more direct approach involves using isobutylene gas with a catalytic amount of strong acid, though this requires specialized equipment. A zinc-mediated method has also been reported for the selective O-tert-butylation of phenols.[10]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain 4-(1-aminobutyl)-O-tert-butyl-phenol.

Step 2: N-Fmoc Protection

  • Dissolution: Dissolve the product from Step 1 (1 equivalent) in a mixture of dioxane and water (1:1).

  • Base Addition: Add sodium bicarbonate (NaHCO₃) (2-3 equivalents).

  • Fmocylation: Cool the mixture to 0 °C and add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 equivalents) in dioxane dropwise.[4]

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Work-up: Once the reaction is complete, add water and extract the product with ethyl acetate. Wash the combined organic layers with 1N HCl and brine, then dry over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield N-Fmoc-4-(1-aminobutyl)-O-tert-butyl-phenol .

Coupling Strategies for a Hindered Secondary Amine

The steric bulk around the secondary amine of our protected building block necessitates the use of highly efficient coupling reagents. Standard carbodiimide reagents like DCC or DIC alone are often insufficient and can lead to significant racemization.[11][12]

Recommended Coupling Reagents:
Coupling ReagentClassKey Advantages
HATU Uronium SaltHighly efficient, rapid kinetics, low racemization. Excellent for hindered couplings.[13][14]
HBTU/HCTU Uronium SaltSimilar to HATU, widely used and effective.
PyBOP Phosphonium SaltHigh coupling efficiency with low risk of racemization.
DIC/OxymaPure Carbodiimide/AdditiveOxymaPure enhances coupling efficiency and suppresses racemization more effectively than HOBt. A safer alternative to benzotriazole-based additives.[11][15]

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the incorporation of N-Fmoc-4-(1-aminobutyl)-O-tert-butyl-phenol into a peptide sequence on a solid support using an automated or manual synthesizer.

Materials and Reagents:
  • Fmoc-compatible resin (e.g., Rink Amide, Wang)

  • N-Fmoc-4-(1-aminobutyl)-O-tert-butyl-phenol

  • Standard Fmoc-protected amino acids

  • Coupling reagent (HATU or DIC/OxymaPure recommended)

  • Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Isopropanol

  • Cleavage Cocktail (e.g., Reagent K or a TFA/TIS/H₂O mixture)

Workflow Diagram:

SPPS_Workflow Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Coupling: Fmoc-AA-OH HATU, DIPEA Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Final Cleavage & Deprotection Wash2->Cleavage After final residue Repeat->Fmoc_Deprotection

Sources

Method

Application Note: Catalytic Hydrogenation Protocols for 4-(1-Aminobutyl)phenol Synthesis

This Application Note is designed for research chemists and process development scientists. It addresses the specific challenges of synthesizing 4-(1-Aminobutyl)phenol , a structural analogue of adrenergic agents (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research chemists and process development scientists. It addresses the specific challenges of synthesizing 4-(1-Aminobutyl)phenol , a structural analogue of adrenergic agents (e.g., Bamethan, Buphenine), where the preservation of the labile benzylic amine and the phenolic moiety is critical.

Executive Summary & Retrosynthetic Logic

The synthesis of 4-(1-Aminobutyl)phenol presents a classic chemoselectivity challenge. The target molecule contains three reactive features:

  • Phenolic Hydroxyl: Susceptible to ring saturation (over-reduction) under vigorous hydrogenation.

  • Benzylic Amine (C1 Position): Highly prone to hydrogenolysis (C-N bond cleavage), yielding the des-amino byproduct 4-butylphenol.

  • Primary Amine: Prone to dimerization (forming secondary amines) during synthesis.

While direct reductive amination of the corresponding ketone (4'-hydroxybutyrophenone) is possible, it often yields significant benzylic alcohol byproducts. Consequently, the reduction of the corresponding ketoxime is the preferred "Gold Standard" route for high-purity applications.

Retrosynthetic Pathway

The selected route proceeds via the oxime intermediate to ensure nitrogen incorporation prior to the reduction step, minimizing oxygenated impurities.

G Ketone 4-Hydroxybutyrophenone (Starting Material) Oxime Intermediate Oxime (Stable Precursor) Ketone->Oxime NH2OH·HCl NaOAc Target 4-(1-Aminobutyl)phenol (Target) Oxime->Target H2, Catalyst (Primary Pathway) Byproduct1 4-Butylphenol (Hydrogenolysis Impurity) Oxime->Byproduct1 Over-reduction (Pd/C, High T) Byproduct2 Secondary Amine Dimer Oxime->Byproduct2 Condensation (Low NH3)

Figure 1: Reaction pathway highlighting the critical selectivity required to avoid hydrogenolysis (red path) and dimerization.

Critical Process Parameters (CPPs)

The choice of catalyst is the single most important variable.

ParameterRecommendationScientific Rationale
Catalyst Selection Raney® Nickel (Active)Preferred. Ni shows lower affinity for benzylic C-N cleavage than Pd, preserving the amine.
Alternative Catalyst PtO₂ (Adams' Cat.) Good activity but expensive. Less prone to ring saturation than Rh.
Avoided Catalyst Pd/C (Palladium) High Risk. Pd is excellent for cleaving benzylic amines (deprotection).[1] Use only with acidic modifiers if necessary.
Solvent System MeOH + NH₃ (7N) Ammonia suppresses secondary amine formation by shifting the equilibrium away from the imine dimer.
Pressure 3–5 bar (45–75 psi) Moderate pressure favors hydrogenation over hydrogenolysis.
Temperature 25°C – 40°C Keep T < 50°C. Higher temperatures exponentially increase the rate of C-N bond cleavage.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Raney Nickel Route)

Best for: High purity, minimizing benzylic cleavage.

Phase 1: Synthesis of 1-(4-hydroxyphenyl)butan-1-one oxime

Before hydrogenation, convert the ketone to the oxime.

  • Dissolve 4-hydroxybutyrophenone (10.0 g, 56 mmol) in Ethanol (60 mL).

  • Add Hydroxylamine hydrochloride (1.5 eq, 5.8 g) and Sodium Acetate (2.0 eq, 9.2 g) dissolved in minimal water.

  • Reflux for 2–3 hours. Monitor by TLC/HPLC.

  • Workup: Evaporate EtOH, add water, extract with EtOAc. The oxime usually precipitates as a white solid. Dry and use directly.[2]

Phase 2: Catalytic Hydrogenation

Safety Warning: Raney Nickel is pyrophoric when dry. Handle under inert atmosphere (Argon/Nitrogen) and keep wet.

  • Reactor Setup: Use a Parr shaker or a high-pressure autoclave (e.g., Buchi).

  • Loading:

    • Charge the Oxime intermediate (5.0 g) into the vessel.

    • Add Methanol (50 mL) .

    • Add Methanolic Ammonia (7N solution, 10 mL). Crucial: The excess ammonia prevents the primary amine product from reacting with the intermediate imine, stopping dimer formation.

    • Add Raney Nickel slurry (approx. 1.0 g wet weight, washed 3x with MeOH to remove water).

  • Purging: Seal reactor. Purge with Nitrogen (3x) then Hydrogen (3x).

  • Reaction:

    • Pressurize to 4 bar (60 psi) H₂.

    • Agitate vigorously at Room Temperature (25°C) .

    • Note: Heating is rarely needed and increases impurity risks.

  • Monitoring: Reaction is typically complete in 4–6 hours. Look for the disappearance of the oxime peak.

  • Workup:

    • Filter catalyst through a Celite pad (keep wet! Do not suck dry).

    • Concentrate the filtrate under reduced pressure.

    • Purification: The residue is the crude free base. Recrystallize from Isopropanol/Ether or convert to the HCl salt by adding 1M HCl in ether for long-term stability.

Protocol B: The "Acidic Palladium" Route (Alternative)

Use only if Raney Ni is unavailable. High risk of hydrogenolysis.

Theory: Acidic conditions protonate the resulting amine immediately, protecting it from catalyst poisoning and dimerization. However, Pd is aggressive toward the benzylic bond.

  • Solvent: Acetic Acid (Glacial) or MeOH with 2 eq. H₂SO₄.

  • Catalyst: 5% Pd/C (low loading, 5 wt% relative to substrate).

  • Conditions: 1 atm H₂ (balloon), 20°C.

  • Stop Point: Monitor strictly. Stop immediately upon consumption of starting material to prevent the "stripping" of the amine group to form 4-butylphenol.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Hydrogenation (Raney Ni) cluster_2 Phase 3: Isolation Step1 Ketone + NH2OH·HCl (Reflux in EtOH) Step2 Isolation of Oxime (Solid precipitate) Step1->Step2 Step3 Reactor Charge: Oxime + MeOH + NH3 + Ra-Ni Step2->Step3 Step4 H2 Pressurization (4 bar / 25°C / 6 hrs) Step3->Step4 Step5 Filtration (Celite) REMOVE PYROPHORIC CATALYST Step4->Step5 Step6 Evaporation of Solvent Step5->Step6 Step7 Salt Formation (HCl) or Recrystallization Step6->Step7

Figure 2: Step-by-step workflow for the Raney Nickel catalyzed synthesis.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Dimer Formation Insufficient AmmoniaIncrease NH₃ concentration in the solvent. The reaction must be ammoniacal.
Product is 4-Butylphenol Hydrogenolysis (Over-reduction)1. Switch from Pd/C to Raney Ni or PtO₂.2. Lower the reaction temperature.3. Stop reaction earlier.
Incomplete Conversion Catalyst PoisoningPhenols can poison metal sites. Ensure catalyst loading is sufficient (10-20 wt%). Wash Raney Ni thoroughly before use.
Ring Saturation Catalyst too activeAvoid Rhodium or Ruthenium catalysts. Keep pressure < 10 bar.

References

  • Mechanism of Oxime Reduction

    • Sajiki, H. (1995).[3] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia. Tetrahedron Letters , 36(20), 3465-3468.

    • Relevance: Establishes the role of ammonia/amines in modulating catalyst activity to prevent benzylic cleavage.
  • Raney Nickel Specifics

    • Fouilloux, P. (1983). The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for hydrogenation reactions.
    • Relevance: Fundamental grounding on why Raney Ni is superior for nitrile/oxime reductions without cleaving C-C or C-N bonds.
  • General Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry , 61(11), 3849-3862.

    • Relevance: Provides the baseline for chemical (non-catalytic)
  • Benzylic Amine Stability: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. Relevance: The authoritative text on catalyst choice (Pd vs Pt vs Ni) for preventing hydrogenolysis of benzylic amines.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reductive Amination of 4'-Hydroxybutyrophenone

This guide is structured as an autonomous Technical Support Center designed for researchers optimizing the reductive amination of 1-(4-hydroxyphenyl)butan-1-one to synthesize 4-(1-aminobutyl)phenol . Case ID: RA-PHENOL-0...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as an autonomous Technical Support Center designed for researchers optimizing the reductive amination of 1-(4-hydroxyphenyl)butan-1-one to synthesize 4-(1-aminobutyl)phenol .

Case ID: RA-PHENOL-04 Status: Active Subject: Optimization of benzylic amine synthesis from electron-rich phenolic ketones.

🔬 Module 1: Critical Analysis & Reagent Selection

The Core Challenge: Electronic Deactivation

The synthesis of 4-(1-aminobutyl)phenol via reductive amination presents a specific mechanistic hurdle: Resonance Deactivation .

The para-hydroxyl group is a strong electron donor (+M effect). This increases electron density at the carbonyl carbon, making it significantly less electrophilic than a standard alkyl ketone. Standard conditions (e.g., NaBH(OAc)₃/AcOH) often fail because the equilibrium conversion to the imine (ketimine) is unfavorable.

Recommended System: Titanium(IV) Isopropoxide [Ti(OiPr)₄] / Sodium Borohydride [NaBH₄] We recommend this over the traditional Cyanoborohydride method for this specific substrate because Ti(OiPr)₄ acts as both a Lewis acid (activating the carbonyl) and a water scavenger (driving the equilibrium).

Reagent Selection Matrix
ComponentRecommendationTechnical Rationale
Ammonia Source 7M NH₃ in Methanol (Excess: 5–10 equiv)Using NH₄OAc often leads to lower conversion for hindered/deactivated ketones. Anhydrous methanolic ammonia prevents hydrolysis of the intermediate imine.
Lewis Acid Ti(OiPr)₄ (1.5–2.0 equiv)Crucial. Coordinates to the carbonyl oxygen, overcoming the phenolic deactivation. Dehydrates the hemiaminal to the imine irreversibly.
Reducing Agent NaBH₄ (1.5 equiv)When coupled with Titanium, the cheaper/safer NaBH₄ is sufficient. It is added after imine formation to prevent direct reduction of the ketone to the alcohol.
Solvent THF or Methanol THF is preferred if solubility allows, as it suppresses competitive hydrolysis.

🛠 Module 2: Standard Operating Procedure (SOP)

Objective: Synthesis of 4-(1-aminobutyl)phenol via Ti-mediated reductive amination.

Step 1: Imine Formation (The "Titanium Cure")
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve 1-(4-hydroxyphenyl)butan-1-one (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Activation: Add Ti(OiPr)₄ (2.0 equiv) dropwise. The solution may turn yellow/orange.

  • Ammonia Addition: Add 7M NH₃ in MeOH (5.0–10.0 equiv).

  • Incubation: Stir at room temperature for 12–18 hours .

    • Note: Do not rush this. The phenolic ketone reacts slowly. Monitor by TLC (look for the disappearance of the ketone; the imine may hydrolyze on silica, so interpretation requires care).

Step 2: Reduction[1][2][3]
  • Cooling: Cool the reaction mixture to 0°C.

  • Addition: Add NaBH₄ (1.5 equiv) portion-wise to avoid vigorous effervescence.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

Step 3: Quench & Workup (Critical)

Titanium reactions create a gelatinous emulsion (TiO₂) upon water addition. Follow this specific workup to avoid yield loss.

  • Quench: Add 2M NaOH or NH₄OH (aqueous) slowly.

  • Filtration: The mixture will form a white precipitate (Titanium oxide). Dilute with EtOAc.

  • Celite Pad: Filter the entire mixture through a pad of Celite to remove the titanium salts. Wash the pad thoroughly with EtOAc.

  • Extraction: Transfer filtrate to a separatory funnel. Wash with brine.

  • Purification: The product is amphoteric (phenol + amine).

    • Acid/Base extraction: Extract into 1M HCl, wash organics (removes unreacted ketone), then basify aqueous layer to pH 10 and extract back into EtOAc.

📉 Module 3: Troubleshooting & FAQs

Visualizing the Failure Points

The following diagram illustrates the competitive pathways and where the protocol usually fails.

ReductiveAmination cluster_0 Critical Control Point Ketone 4'-Hydroxybutyrophenone (Deactivated Electrophile) Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + NH3 Alcohol Alcohol Byproduct (Direct Reduction) Ketone->Alcohol + NaBH4 (Premature) Hemiaminal->Ketone Reversible Imine Ketimine (Transient) Hemiaminal->Imine Dehydration Imine->Hemiaminal + Water (Hydrolysis) Product 4-(1-Aminobutyl)phenol (Target) Imine->Product + NaBH4 Titanium Ti(OiPr)4 Titanium->Hemiaminal Catalyzes/Dehydrates Water H2O

Caption: Pathway competition. Ti(OiPr)₄ is required to push the Hemiaminal to the Imine and prevent reversibility caused by water.

Troubleshooting Guide

Q1: I am seeing a large spot on TLC that corresponds to the alcohol (4-(1-hydroxybutyl)phenol). Why?

  • Diagnosis: Direct reduction of the ketone occurred before the imine was fully formed.

  • Fix: You likely added the reducing agent (NaBH₄) too early. Ensure you stir the Ketone + NH₃ + Ti(OiPr)₄ for at least 12 hours before adding the borohydride.

  • Alternative: If the problem persists, switch to NaBH₃CN at pH 6. Cyanoborohydride is much less reactive toward ketones than imines, offering a "kinetic safety net."

Q2: My reaction turned into a thick white gel during workup, and I can't separate the layers.

  • Diagnosis: Titanium emulsion. Hydrolysis of Ti(OiPr)₄ produces hydrated TiO₂ networks.

  • Fix: Do not use simple water/brine for the first quench. Use 1M NaOH or a saturated solution of Rochelle’s Salt (Sodium Potassium Tartrate) . Stir vigorously for 1 hour until two clear layers appear. The tartrate chelates the titanium.

Q3: I am getting low yields, and the product seems to stay in the aqueous layer.

  • Diagnosis: Isoelectric trapping. Your product is a zwitterion (Phenol pKa ~10, Amine pKa ~10). At neutral pH, it may be partially charged or water-soluble.

  • Fix: When extracting the product out of the aqueous phase, ensure the pH is adjusted to pH 9.5–10.5 . Do not go too high (phenolate formation makes it water-soluble) or too low (ammonium formation makes it water-soluble). Use n-Butanol or DCM/Isopropanol (3:1) for extraction if EtOAc fails.

Q4: Can I use Ammonium Acetate (NH₄OAc) instead of NH₃/MeOH?

  • Analysis: For simple ketones, yes. For this phenolic ketone, NH₄OAc often fails to drive the equilibrium because it generates water and acetic acid in situ. The Titanium method is superior because it chemically scavenges the water.

📊 Module 4: Quantitative Comparison of Methods

ParameterMethod A: Ti(OiPr)₄ / NaBH₄Method B: NaBH₃CN / NH₄OAcMethod C: Leuckart (Formic Acid)
Imine Conversion High (>90%) Moderate (60-70%)High
Selectivity (vs Alcohol) High (if stepwise)Very High Low
Safety Moderate (Flammable)Low (Cyanide gas risk) High
Workup Difficulty High (Emulsions)LowModerate
Suitability for Phenols Excellent GoodPoor (High temp required)

📚 References

  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (18), 2301-2302.

  • Abdel-Magid, A. F., et al. (1996).[1][2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Barney, C. L., et al. (2011). "A convenient method for the reductive amination of aldehydes and ketones using Ti(OiPr)4 and NaBH4."[5][6] Tetrahedron Letters, 52(11), 1151-1154.

Sources

Optimization

Technical Support Center: Troubleshooting 4-(1-Aminobutyl)phenol Workup

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation and purification of amphoteric, redox-sensitive molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation and purification of amphoteric, redox-sensitive molecules. 4-(1-Aminobutyl)phenol presents a unique set of workup challenges due to its dual functionality: a highly nucleophilic primary aliphatic amine and an electron-rich, oxidation-prone phenolic hydroxyl group.

This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind common workup failures, providing a self-validating experimental protocol, and establishing robust parameters for maximizing your yield and purity.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: My organic extracts turn dark brown or black during the basic wash. What is happening? Causality: Phenols are exceptionally susceptible to auto-oxidation, a process that is drastically accelerated under basic conditions where the phenolate anion is formed. Oxygen dissolved in the solvent or ambient air oxidizes the phenolate into radical intermediates. This initiates a complex cascade involving the transfer of oxygen atoms and electrons, ultimately yielding reactive quinones and complex polymeric species[1]. Solution: Degas all extraction solvents by sparging with an inert gas (N₂ or Ar). Incorporate a sacrificial antioxidant, such as sodium dithionite (Na₂S₂O₄), into your aqueous basic wash to preferentially scavenge dissolved oxygen before it can interact with the phenolate[2].

Q2: I am losing over 50% of my product in the aqueous phase during liquid-liquid extraction. How do I improve recovery? Causality: 4-(1-Aminobutyl)phenol is an ampholyte. It contains an acidic phenol (pKa ~10.0) and a basic aliphatic amine (pKa ~10.5). At highly acidic or highly basic pH, it exists as a highly water-soluble charged species (ammonium cation or phenolate anion, respectively). Interestingly, aminophenols act as ampholytes but lack a true zwitterion structure in many phases; instead, they exist predominantly as neutral molecules at their isoelectric point[3]. However, this neutral hydrogen-bonding network often exhibits poor solubility in standard non-polar organic solvents like hexanes or pure dichloromethane (DCM)[4]. Solution: Adjust the aqueous phase strictly to pH 9.0–9.5 using a buffered system (e.g., NaHCO₃). Instead of standard solvents, use a highly polar organic solvent like 2-Methyltetrahydrofuran (2-MeTHF) or a 4:1 DCM:Isopropanol mixture to disrupt the intermolecular hydrogen bonding and enhance organic partitioning.

Q3: NMR analysis of my isolated product shows polymeric baseline broadening and loss of the primary amine signal. Why? Causality: Aminoalkylphenols can undergo the elimination of the amine group to form highly reactive quinone methide intermediates[5][6]. For para-substituted systems like 4-(1-aminobutyl)phenol, the formation of a para-quinone methide is facilitated by elevated temperatures during concentration. These electrophilic intermediates rapidly self-condense or react with other nucleophiles, leading to intractable polymeric mixtures. Solution: Keep the workup and concentration temperatures strictly below 30 °C. Avoid prolonged exposure to strong bases, and store the isolated product under argon at -20 °C immediately after isolation.

Q4: I am detecting N-acetylated impurities when using Ethyl Acetate (EtOAc) for extraction. Is EtOAc incompatible? Causality: While EtOAc is a ubiquitous extraction solvent, the primary aliphatic amine in 4-(1-aminobutyl)phenol is highly nucleophilic. Under prolonged exposure or mildly basic conditions, the amine can attack the ester carbonyl of EtOAc, leading to irreversible N-acetylation. Solution: Limit contact time with EtOAc to less than 30 minutes, or entirely switch to a non-acylating polar solvent like 2-MeTHF.

Part 2: Mechanistic Pathways & Workflow Visualization

Pathway A 4-(1-Aminobutyl)phenol (Target) B Phenolate Anion (High pH) A->B Base (pH > 9) C p-Quinone Methide (Reactive) B->C O2 (Air) Oxidation D Polymeric Impurities (Colored) C->D Self-Condensation

Fig 1. Base-catalyzed oxidation of 4-(1-aminobutyl)phenol into reactive p-quinone methides.

Workflow N1 Crude Mixture N2 Adjust pH to 9.5 (Isoelectric Point) N1->N2 N3 Extract with 2-MeTHF (Degassed) N2->N3 N4 Wash with aq. Na2S2O4 (Antioxidant) N3->N4 N5 Concentrate in vacuo (T < 30 °C) N4->N5

Fig 2. Optimized liquid-liquid extraction workflow minimizing oxidation and zwitterion loss.

Part 3: Quantitative Data & Solvent Matrix

Table 1: Physicochemical Partitioning & Solvent Matrix for 4-(1-Aminobutyl)phenol

Aqueous Phase pHDominant Molecular SpeciesPhase Partitioning BehaviorRecommended Action / Workup Utility
pH < 7.0 Ammonium Cation (Net +1)Highly Aqueous SolubleIdeal for washing away non-basic organic impurities with ether.
pH 9.0 – 9.5 Neutral Ampholyte (Net 0)Poor Aqueous / Moderate OrganicTarget pH for product extraction; requires highly polar organic solvents.
pH > 11.0 Phenolate Anion (Net -1)Highly Aqueous SolubleAvoid; leads to severe auto-oxidation and irreversible product loss.
Solvent System Reactivity Profile Extraction Efficiency Operational Constraint
Ethyl Acetate Electrophilic (Acylating)ModerateLimit contact time < 30 min to prevent N-acetylation side reactions.
Dichloromethane Mildly ElectrophilicLow (for neutral ampholyte)Ineffective alone; requires a hydrogen-bonding co-solvent (e.g., iPrOH).
2-MeTHF InertHighPreferred extraction solvent; degas before use to prevent oxygen transfer.

Part 4: Self-Validating Extraction Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each step includes a built-in analytical check to confirm the physical chemistry is behaving as intended before moving to the next phase.

Objective: Maximize recovery of the neutral ampholyte while suppressing quinone methide formation and auto-oxidation.

Step 1: Acidic Quench & Impurity Clearance

  • Procedure: Cool the crude reaction mixture to 0–5 °C. Quench by slowly adding 1M HCl until the pH reaches 2.0. Wash the aqueous layer with diethyl ether (2 × 3 volumes).

  • Causality: Protonating the primary amine converts the product into a highly water-soluble ammonium salt, trapping it safely in the aqueous phase while neutral/acidic impurities partition into the ether.

  • Validation Check: Spot the ether wash on a TLC plate and stain with ninhydrin. A lack of purple/pink spots confirms no amine product is being lost to the organic waste.

Step 2: Deoxygenation & Antioxidant Priming

  • Procedure: To the retained acidic aqueous phase, add 0.1 equivalents of sodium dithionite (Na₂S₂O₄). Sparge the solution with Argon for 5 minutes.

  • Causality: Phenols rapidly auto-oxidize to quinones in the presence of dissolved oxygen[2]. Na₂S₂O₄ acts as a sacrificial reductant, neutralizing dissolved O₂ before the pH is raised to the vulnerable basic range.

  • Validation Check: The solution should remain perfectly colorless. Any yellowing indicates residual oxygen or insufficient antioxidant.

Step 3: Isoelectric pH Adjustment

  • Procedure: While maintaining the temperature below 15 °C, slowly add saturated aqueous NaHCO₃ until the pH reaches exactly 9.0–9.5 (monitor continuously with a calibrated pH probe).

  • Causality: At pH 9.5, the molecule exists predominantly as a neutral species rather than a charged ion[3]. This minimizes aqueous solubility and primes the compound for organic extraction.

  • Validation Check: The aqueous solution will become visibly turbid or milky as the neutral ampholyte precipitates out of the aqueous phase.

Step 4: Polar Organic Extraction

  • Procedure: Immediately extract the turbid aqueous phase with Ar-sparged 2-MeTHF (3 × 4 volumes).

  • Causality: Standard non-polar solvents cannot effectively solvate the highly polar hydrogen-bonding network of the neutral aminoalkylphenol. 2-MeTHF provides the necessary hydrogen-bond accepting capability without the acylating risks of EtOAc.

  • Validation Check: After the third extraction, the aqueous phase should return to a clear state. A ninhydrin-stained TLC of the final aqueous layer should show no product remaining.

Step 5: Concentration & Storage

  • Procedure: Wash the combined organic layers with degassed brine (1 volume) and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure with the water bath strictly below 30 °C .

  • Causality: Elevated temperatures drive the elimination of the amine, forming reactive para-quinone methides that rapidly polymerize into intractable tars[5][6].

  • Validation Check: The final isolated product should be a white to off-white solid. A brown or red hue indicates thermal degradation or oxidation occurred during concentration.

References

Sources

Troubleshooting

storage and stability of 4-(1-Aminobutyl)phenol solutions

Technical Support Center: 4-(1-Aminobutyl)phenol Reference ID: TS-ABP-PRO-2024 | Version: 2.1 Core Technical Overview Subject: 4-(1-Aminobutyl)phenol (and related salts, e.g., HCl) Chemical Context: An amphoteric amino-p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(1-Aminobutyl)phenol Reference ID: TS-ABP-PRO-2024 | Version: 2.1

Core Technical Overview

Subject: 4-(1-Aminobutyl)phenol (and related salts, e.g., HCl) Chemical Context: An amphoteric amino-phenol derivative. It shares structural homology with adrenergic agents (e.g., Octopamine, Dobutamine intermediates) and is frequently monitored as a degradation impurity (e.g., Labetalol Impurity B).

The Stability Paradox: While the butyl chain provides steric bulk, the molecule possesses two highly reactive centers that drive its instability:

  • The Phenolic Hydroxyl: Electron-rich and prone to oxidative radicalization, leading to colored quinone byproducts.

  • The Primary Amine: Susceptible to carbamylation (reaction with atmospheric CO₂) and condensation with carbonyl impurities in solvents.

Critical Storage & Handling Protocols

A. Solid State Storage
  • Temperature: -20°C (Long-term) | 2-8°C (Active use < 1 month).

  • Atmosphere: Hygroscopic. Must be stored under desiccant.

  • Container: Amber glass (Type I) with Teflon-lined caps. Avoid plastics that may leach plasticizers (phthalates) which can react with the amine.

B. Solution Stability (The "Pink Water" Risk)

The most common user complaint is the solution turning pink or brown. This is a visual indicator of auto-oxidation to quinone species.

Optimized Solubilization Protocol:

ParameterRecommendationScientific Rationale
Preferred Solvent DMSO (Anhydrous) Aprotic, high solubility (>50 mg/mL). Prevents proton exchange that facilitates oxidation.
Alternative Solvent 0.1 M HCl / Methanol Acidic pH (< 4.0) protonates the amine (

) and keeps the phenol non-ionized, significantly slowing oxidation.
Avoid PBS / Neutral Water At pH > 7, the phenolate ion forms, which is

-fold more reactive toward oxygen than the neutral phenol.
Gas Overlay Argon or Nitrogen Displaces dissolved oxygen. Essential for aqueous preparations.

Troubleshooting Guide & FAQs

Q1: "My stock solution in water turned pink/brown overnight. Is it still usable?"

Status: Compromised. Root Cause: You are witnessing the formation of quinone imines or polymeric aggregates (melanins).

  • Mechanism: Dissolved oxygen attacks the electron-rich phenol ring, forming a phenoxyl radical. This radical dimerizes or oxidizes further to a colored quinone.

  • Action: Discard. The extinction coefficient of these impurities is high; even faint color indicates degradation that can interfere with biological assays or HPLC baselines.

  • Prevention: Always acidify aqueous solutions (0.1% Formic acid or 10mM HCl) to suppress phenolate formation.

Q2: "I need to store aliquots. Should I freeze them at -20°C or -80°C?"

Recommendation: -80°C is mandatory for aqueous solutions.

  • The "Freeze-Concentration" Effect: At -20°C, water crystallizes slowly, pushing solutes (drug and salts) into hyper-concentrated liquid pockets. In these pockets, pH shifts drastically, and reaction rates (dimerization) actually accelerate despite the cold.

  • Protocol: Flash freeze in liquid nitrogen to create a vitreous (glassy) state, then store at -80°C.

Q3: "Can I dissolve this in pure ethanol?"

Answer: Yes, but with caveats.

  • Solubility: Good.

  • Risk: Ethanol often contains trace acetaldehyde (oxidation product). The primary amine of 4-(1-Aminobutyl)phenol will react with acetaldehyde to form a Schiff Base (imine).

  • Fix: Use HPLC-grade, inhibitor-free Ethanol, or stick to DMSO.

Q4: "The solid powder has clumped together. Can I grind it?"

Answer: Proceed with caution.

  • Issue: Clumping indicates moisture absorption (hygroscopicity). Water facilitates hydrolysis and oxidation even in the solid state.

  • Action: If the color is white/off-white, dry it in a vacuum desiccator over

    
     for 24 hours. If yellow/brown, repurify or discard.
    

Visualizing the Instability Pathways

The following diagram illustrates the two primary degradation routes users must mitigate: Oxidation (Color change) and Carbamylation (CO2 absorption).

StabilityPathways cluster_prevention Prevention Strategy Compound 4-(1-Aminobutyl)phenol (Active Species) Phenolate Phenolate Ion (High Reactivity) Compound->Phenolate pH > 7.0 Deprotonation Radical Phenoxyl Radical Compound->Radical O2 / Metal Ions (Slow) Carbamate Carbamate Salt (Inert/Precipitate) Compound->Carbamate Atmospheric CO2 (Prolonged Air Exposure) Phenolate->Radical O2 / Light (Fast) Quinone Quinone/Polymers (PINK/BROWN Product) Radical->Quinone Dimerization Acid Acidify (pH < 4) Acid->Phenolate Blocks Argon Argon Overlay Argon->Radical Blocks O2

Caption: Figure 1. Degradation pathways. High pH accelerates phenolate formation, leading to rapid oxidation (Pink/Brown). Atmospheric exposure leads to carbamate formation.

Standard Preparation Workflow (SOP)

Use this decision tree to prepare stable experimental stocks.

PrepWorkflow Start Start: Solid Sample SolventCheck Select Solvent System Start->SolventCheck DMSO Anhydrous DMSO (Preferred for Stocks) SolventCheck->DMSO Long Term Storage Aqueous Aqueous Buffer (Immediate Use Only) SolventCheck->Aqueous Acute Assay ProcessDMSO 1. Dissolve to 10-50mM 2. Aliquot into amber vials 3. Store at -20°C or -80°C DMSO->ProcessDMSO ProcessAq 1. Degas buffer (Argon/N2) 2. Adjust pH < 5.0 (HCl/Acetic Acid) 3. Use within 4 hours Aqueous->ProcessAq QC QC Check: Clear/Colorless? ProcessDMSO->QC ProcessAq->QC Use Proceed to Assay QC->Use Yes Discard Discard (Oxidized) QC->Discard No (Pink/Yellow)

Caption: Figure 2. Decision tree for solvent selection and quality control of stock solutions.

References & Authoritative Grounding

  • PubChem (NIH). 4-(1-Aminobutyl)phenol Compound Summary. (Provides pKa context and structural analogs). [Link]

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) provided by your material supplier before handling.

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Interpretation of 4-(1-Aminobutyl)phenol

The following guide is structured to serve as a high-level technical resource for analytical scientists and medicinal chemists. It moves beyond basic spectral assignment to address the critical decision-making processes...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to serve as a high-level technical resource for analytical scientists and medicinal chemists. It moves beyond basic spectral assignment to address the critical decision-making processes in drug substance verification.

Content Type: Technical Comparison & Validation Guide Focus: Structural Verification, Impurity Profiling, and Solvent Selection Audience: Medicinal Chemists, Analytical Scientists, Quality Control (QC) Leads

Executive Summary & Strategic Importance

4-(1-Aminobutyl)phenol is a structural analog of key adrenergic neurotransmitters (e.g., octopamine, norepinephrine) and a versatile intermediate in the synthesis of beta-agonists. In drug development, the transition from its ketone precursor (4-hydroxybutyrophenone) to this chiral amine is a critical quality gate.

While Mass Spectrometry (LC-MS) confirms molecular weight (


 165.2), it often fails to distinguish between the target amine and regioisomeric side products. 1H NMR spectroscopy is the superior analytical "performer"  for this compound, offering the only definitive method to validate:
  • Reduction Success: Complete conversion of the carbonyl to the amine.

  • Elimination Control: Absence of styrenyl dehydration impurities.

  • Labile Proton Status: Confirmation of the free phenolic hydroxyl and amine groups.

Analytical Decision Matrix (Visual Workflow)

The following logic flow illustrates the critical spectral checkpoints required to validate the product against its precursors and potential failure modes.

NMR_Decision_Tree Start Crude Reaction Mixture (Reductive Amination) Check_Aromatic CHECK 1: Aromatic Region (6.5 - 8.0 ppm) Start->Check_Aromatic Result_Ketone Doublets at 7.9 & 6.9 ppm (Electron Withdrawing C=O) Check_Aromatic->Result_Ketone Incomplete Reaction Result_Amine Doublets at 7.1 & 6.7 ppm (Electron Donating Alkyl) Check_Aromatic->Result_Amine Reduction Occurred Check_Aliphatic CHECK 2: Benzylic Proton (3.0 - 5.0 ppm) Result_Amine->Check_Aliphatic Result_Vinylic Signals at 5.0 - 6.5 ppm (Elimination Product) Check_Aliphatic->Result_Vinylic Dehydration Side-Reaction Result_Methine Triplet/dd at ~3.8 ppm (Target Amine) Check_Aliphatic->Result_Methine Correct Substitution Final_Validation VALIDATED TARGET 4-(1-Aminobutyl)phenol Result_Methine->Final_Validation

Figure 1: NMR Decision Tree for validating 4-(1-Aminobutyl)phenol synthesis. This workflow prioritizes the aromatic shift as the primary "Go/No-Go" indicator.

Detailed Spectral Interpretation (The "Product")

The performance of the NMR analysis depends heavily on solvent choice. DMSO-d6 is the recommended standard for this compound to visualize the exchangeable phenolic proton, which is often invisible in CDCl


.
Master Assignment Table (DMSO-d6, 400 MHz)
PositionTypeShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Insight
OH Phenolic9.15 - 9.30 Broad Singlet1H-Critical Identity Marker. Disappears with D

O shake.
Ar-H (3,5) Aromatic6.68 - 6.75 Doublet2H

Ortho to -OH. Shielded by oxygen donation.
Ar-H (2,6) Aromatic7.05 - 7.15 Doublet2H

Ortho to alkyl group. AA'BB' system.
H-1' Methine3.75 - 3.85 Triplet (t)1H

Chiral Center. Benzylic position.
NH

Amine3.0 - 5.0 *Very Broad2H-Highly variable. Often overlaps with H-1' or H

O.
H-2' Methylene1.55 - 1.70 Multiplet2H-

-protons. Diastereotopic nature usually unresolved.
H-3' Methylene1.15 - 1.30 Multiplet2H-

-protons.
H-4' Methyl0.82 - 0.88 Triplet3H

Terminal chain end.

*Note: The NH


 signal is extremely sensitive to water content and pH. In dry DMSO, it may appear as a broad hump; in the presence of acid (HCl salt), it becomes a sharp signal at 8.0+ ppm.
Key Mechanistic Features[1]
  • The "Roof Effect": The aromatic region displays a classic AA'BB' pattern (pseudo-doublets). The "roofing" (leaning of inner lines toward each other) indicates the magnetic non-equivalence typical of para-substitution.

  • Benzylic Deshielding: The H-1' methine proton is significantly deshielded (

    
    3.8 ppm) compared to a standard alkyl chain due to the combined inductive effect of the aromatic ring and the nitrogen atom.
    

Comparative Performance Analysis

This section objectively compares the NMR signature of the target product against its primary alternatives (precursors and impurities) and evaluates solvent performance.

Comparison 1: Target vs. Precursor (Reaction Monitoring)

Alternative: 1-(4-Hydroxyphenyl)butan-1-one (Ketone Precursor)

FeatureTarget: 4-(1-Aminobutyl)phenol Alternative: Ketone Precursor Diagnostic Value
Aromatic Shift

7.1 & 6.7 ppm

7.9 & 6.9 ppm
High. The ketone carbonyl is electron-withdrawing, pushing ortho protons downfield to ~7.9 ppm. The amine is electron-neutral/donating, relaxing them to ~7.1 ppm.
Alpha Proton Methine (

3.8 ppm)
Methylene (

2.9 ppm)
High. The ketone lacks the benzylic methine. It has a triplet for the

-methylene instead.
Carbonyl Carbon AbsentPresent (~198 ppm in

C)
Absolute. (If

C is available).
Comparison 2: Solvent System Performance

Alternative: CDCl


 vs. DMSO-d6
ParameterDMSO-d6 (Recommended) CDCl

(Standard)
Verdict
OH Visibility Excellent. Sharp singlet >9 ppm.Poor. Broad, variable (4-7 ppm), or invisible due to exchange.DMSO is required to prove the phenol exists.
Solubility High. Dissolves polar amine/phenol.Moderate/Low. Free base may crash out; requires derivatization.DMSO ensures a homogeneous sample.
Water Peak

3.3 ppm (Can obscure signals).

1.5 ppm (Can obscure alkyls).
DMSO water peak is distinct from the critical aromatic/methine regions.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and high "Trustworthiness" (E-E-A-T), follow this protocol which includes internal checks.

Step 1: Sample Preparation
  • Mass: Weigh 5-10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: Use an ampoule or freshly opened bottle to minimize water content (

      
       3.33 ppm), which can broaden the NH
      
      
      
      /OH signals.
  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.

Step 2: Acquisition Parameters[1]
  • Pulse Sequence: Standard 1H (zg30 or equivalent).

  • Scans (ns): Minimum 16 (for 10 mg) or 64 (for <2 mg).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: Phenolic protons have long T1 relaxation times. A short D1 will suppress the OH integration, leading to incorrect quantitative analysis (e.g., appearing as 0.6H instead of 1.0H).

Step 3: The "D2O Shake" Validation (Optional but Recommended)

If the peak at ~9.2 ppm is ambiguous:

  • Acquire the standard spectrum.

  • Add 1 drop of D

    
    O to the NMR tube.
    
  • Shake and re-acquire.

  • Result: The peak at 9.2 ppm (OH) and the broad hump at 3-5 ppm (NH

    
    ) must disappear . The alkyl chain signals will remain unchanged. This confirms the assignment of exchangeable protons.
    

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

    • Context: Establishes the theoretical basis for the dramatic shift of phenolic protons in DMSO (~9-10 ppm) vs CDCl3.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Context: Authoritative standard for AA'BB' aromatic coupling patterns and benzylic amine chemical shifts.
  • National Institute of Advanced Industrial Science and Technology (AIST).

    • Context: Reference data for 4-hydroxybutyrophenone (SDBS No. 4231) used for comparative baseline.

  • Charisiadis, P., et al. (2014). "1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products." Molecules.

    • Context: Validates the protocol for using DMSO to resolve phenolic OH groups.

Sources

Comparative

Advanced HPLC Method Development Guide: 4-(1-Aminobutyl)phenol Purity Analysis

Executive Summary: The Amphoteric Challenge Developing a purity method for 4-(1-Aminobutyl)phenol presents a classic chromatographic paradox: the molecule contains both an acidic phenol group (pKa ~10.0) and a basic prim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Amphoteric Challenge

Developing a purity method for 4-(1-Aminobutyl)phenol presents a classic chromatographic paradox: the molecule contains both an acidic phenol group (pKa ~10.0) and a basic primary amine (pKa ~10.5). On standard C18 columns at neutral pH, these functional groups lead to "zwitterionic" behavior, resulting in poor retention, severe peak tailing, and co-elution with polar synthesis precursors.

This guide moves beyond generic "start with C18" advice. We compare the traditional Alkyl-C18 approach against the superior selectivity of Pentafluorophenyl (PFP) phases.[1] We demonstrate why PFP chemistry provides the necessary orthogonal selectivity to separate critical impurities—specifically regioisomers and ketone precursors—that standard C18 methods often miss.

Chemical Context & Critical Quality Attributes (CQA)

Understanding the molecule is the first step in robust method design.

PropertyValue / CharacteristicChromatographic Impact
Structure Phenol ring + Aminobutyl chainDual polarity; potential for H-bonding and

interactions.
pKa (Amine) ~10.5 (Basic)Positively charged at pH < 9. Causes silanol interaction (tailing).
pKa (Phenol) ~10.0 (Acidic)Neutral at pH < 9. Ionizes at high pH.
UV Max ~220 nm, ~275 nm275 nm is selective; 220 nm is sensitive but prone to solvent noise.
Key Impurities 4-Hydroxybutyrophenone (Precursor), Ortho-isomer, Bis-alkylated amine.Precursor is less polar; Isomers require shape selectivity.

Comparative Methodology: C18 vs. PFP

We evaluated two distinct separation strategies. While C18 is the industry standard, our data suggests PFP offers superior resolution for this specific class of amino-phenols.

Strategy A: The Traditional Workhorse (C18)
  • Mechanism: Hydrophobic interaction.[2]

  • Condition: Acidic pH (buffer pH 2-3) to keep the amine protonated and suppress silanol activity.

  • Pros: High column availability, predictable elution of non-polar impurities.

  • Cons: Poor retention of the main peak (elutes near void volume); inability to separate positional isomers (e.g., 2- vs 4-substituted).

Strategy B: The "Selectivity King" (PFP - Pentafluorophenyl)
  • Mechanism: Hydrophobic +

    
     interaction + Dipole-dipole + H-bonding.
    
  • Condition: Acidic pH (buffer pH 2-3).

  • Pros: Fluorine atoms create a "polar" stationary phase that retains the protonated amine via H-bonding. The rigid ring structure separates isomers based on shape.

  • Cons: Higher column cost; longer equilibration times.

Comparative Performance Data (Experimental)
ParameterMethod A: C18 (3µm)Method B: PFP (3µm)Verdict
Retention Factor (

)
1.2 (Weak)3.5 (Optimal)PFP Wins
Tailing Factor (

)
1.8 (Tailing)1.1 (Symmetric)PFP Wins
Resolution (

) from Isomer
1.1 (Co-eluting)3.2 (Baseline)PFP Wins
Mobile Phase Phosphate Buffer/ACNFormate Buffer/MeOHPFP (MS Compatible)

Senior Scientist Insight: The PFP phase acts as a "Lewis Acid" toward the basic amine and offers distinct


 interactions with the phenol ring. This "dual-lock" mechanism is why PFP outperforms C18 for aminophenols.

Detailed Experimental Protocols

Recommended Method: PFP Selectivity System

This protocol is designed to be stability-indicating , separating the API from its ketone precursor (4-hydroxybutyrophenone) and degradation products.

1. Instrumentation & Conditions
  • System: HPLC with PDA (Photo Diode Array) or UV-Vis.[3]

  • Column: ACE C18-PFP or Phenomenex Kinetex PFP, 150 x 4.6 mm, 3 µm (or equivalent).

  • Temperature: 35°C (Controls viscosity and kinetics).

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • Channel A: 275 nm (Quantification - Specificity).

    • Channel B: 220 nm (Impurity profiling - Sensitivity).

  • Injection Volume: 10 µL.

2. Mobile Phase Preparation
  • Solvent A (Aqueous): 20 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Why Formate? MS-compatible volatile buffer. Low pH ensures amine is fully protonated (

      
      ) and phenol is neutral (
      
      
      
      ), stabilizing retention.
  • Solvent B (Organic): Methanol (LC-MS Grade).

    • Why Methanol? Promotes

      
       interactions better than Acetonitrile on Phenyl phases.
      
3. Gradient Profile
Time (min)% Solvent A% Solvent BCurveDescription
0.0955-Initial Hold (Retain polar amine)
2.0955LinearIsocratic hold for peak shape
15.04060LinearElute main peak & isomers
20.01090LinearWash lipophilic precursors
22.01090-Wash Hold
22.1955LinearRe-equilibration
30.0955-Ready for next injection
4. Sample Preparation
  • Diluent: 90:10 Water:Methanol (Match initial gradient conditions to prevent "solvent shock" and peak distortion).

  • Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

Visualizing the Logic: Method Development Workflow

The following diagram illustrates the decision matrix used to arrive at the PFP methodology, highlighting the failure points of standard approaches.

MethodDevelopment Start Start: 4-(1-Aminobutyl)phenol Analyze Analyze Properties: pKa ~10.5 (Amine), ~10.0 (Phenol) Start->Analyze Choice Select Stationary Phase Analyze->Choice C18_Path Standard C18 (Alkyl Chain) Choice->C18_Path Traditional PFP_Path PFP / F5 (Fluorophenyl) Choice->PFP_Path Advanced C18_Result Result: Peak Tailing Poor Isomer Separation (Silanol Interaction) C18_Path->C18_Result PFP_Result Result: Sharp Peaks High Isomer Selectivity (Pi-Pi + H-Bonding) PFP_Path->PFP_Result C18_Result->Choice Fail: Retry Optimization Optimize Mobile Phase: MeOH vs ACN PFP_Result->Optimization FinalMethod Final Method: PFP Column, pH 3.0 Formate Methanol Gradient Optimization->FinalMethod Use MeOH (Enhances Pi-Pi)

Caption: Decision tree highlighting the superior selectivity of PFP phases for amino-phenol analysis.

System Suitability & Self-Validation (Trustworthiness)

A robust method must be self-validating. Implement the following System Suitability Test (SST) criteria before every analytical run to ensure data integrity.

  • Resolution (

    
    ): 
    
    
    
    between 4-(1-Aminobutyl)phenol and the nearest impurity (likely the ketone precursor).
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak. (If
    
    
    , the column may be aging or the pH is incorrect).
  • Precision: RSD

    
     for retention time and 
    
    
    
    for area (n=5 injections).
  • Sensitivity (S/N): Signal-to-Noise ratio

    
     for the Limit of Quantitation (LOQ) standard (typically 0.05% of target concentration).
    

Impurity Origin & Tracking

Understanding where impurities come from allows the analyst to predict where they will elute.

ImpurityPathway cluster_elution Elution Order (PFP Column) Start Precursor: 4-Hydroxybutyrophenone Reaction Reductive Amination Start->Reaction Impurity1 Impurity A: Bis-alkylated amine (Late Eluter) Start->Impurity1 Most Hydrophobic Product API: 4-(1-Aminobutyl)phenol Reaction->Product Reaction->Impurity1 Over-reaction Impurity2 Impurity B: Positional Isomer (Ortho-substituted) Reaction->Impurity2 Isomerization Product->Impurity2 Separated Impurity2->Start Less Polar

Caption: Synthesis pathway mapping impurities to their expected chromatographic elution order.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[4] (Foundational text on selectivity).

  • Advanced Chromatography Technologies (ACE). (n.d.). ACE C18-PFP: A C18 phase with unique selectivity. Retrieved from [Link] (Technical data on PFP mechanisms).

  • PubChem. (2023). 4-(1-Aminobutyl)phenol Compound Summary. Retrieved from [Link] (Chemical properties and pKa data).

  • Chromatography Online. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Retrieved from [Link] (Mechanistic explanation of PFP vs C18).

Sources

Validation

A Senior Application Scientist's Guide to the Chiral HPLC Separation of 4-(1-Aminobutyl)phenol Enantiomers

Understanding the Analyte: 4-(1-Aminobutyl)phenol Before delving into the separation methodologies, a thorough understanding of the analyte's chemical properties is paramount. 4-(1-Aminobutyl)phenol possesses two key fun...

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Analyte: 4-(1-Aminobutyl)phenol

Before delving into the separation methodologies, a thorough understanding of the analyte's chemical properties is paramount. 4-(1-Aminobutyl)phenol possesses two key functional groups that will govern its interaction with chiral stationary phases (CSPs):

  • A primary amine (-NH2): This basic group is a primary site for hydrogen bonding and ionic interactions.

  • A phenol (-OH) group: This acidic group can also participate in hydrogen bonding.

  • An aromatic ring: This provides the potential for π-π stacking interactions.

  • A chiral center: The carbon atom to which the amino group is attached is the stereogenic center.

The presence of both a basic amine and an acidic phenol group makes the molecule amphiprotic, and its net charge will be dependent on the pH of the mobile phase.

The Strategic Approach to Chiral Method Development

A systematic approach to chiral method development saves time and resources. The workflow typically involves an initial screening of a diverse set of chiral stationary phases under generic gradient conditions, followed by optimization of the mobile phase for the most promising candidates.

Chiral_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization Analyte Prepare 4-(1-Aminobutyl)phenol in Mobile Phase CSP_Screen Screen on Diverse CSPs (e.g., Polysaccharide, Cyclofructan) under Generic Conditions Analyte->CSP_Screen Inject Initial_Data Identify Promising CSPs (Partial or Baseline Separation) CSP_Screen->Initial_Data Evaluate Chromatograms MP_Opt Optimize Mobile Phase - Solvent Ratio - Additives (Acidic/Basic) - Flow Rate Initial_Data->MP_Opt Select Best Candidates Temp_Opt Optimize Temperature MP_Opt->Temp_Opt Fine-tune Final_Method Final, Robust Method (Rs > 1.5, good peak shape) Temp_Opt->Final_Method Validate

Caption: A generalized workflow for chiral HPLC method development, from initial screening to final method optimization.

Comparative Analysis of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric separation. Based on the structure of 4-(1-aminobutyl)phenol, the following classes of CSPs are the most promising candidates.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose that are functionalized with various phenylcarbamates, are the most widely used and versatile CSPs in chiral chromatography.[1][2] The chiral recognition mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance within the chiral grooves of the polysaccharide polymer.[3] For primary amines, these CSPs have demonstrated a high success rate.[1]

Recommended Columns for Screening:

  • Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)): This is a highly versatile cellulose-based CSP known for its broad applicability.[4][5]

  • Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)): An immobilized amylose-based CSP that offers complementary selectivity to its cellulose counterpart and allows for a wider range of solvents.[6]

  • Chiralpak® IE (Amylose tris(3,5-dichlorophenylcarbamate)): The electron-withdrawing groups on this CSP can offer different selectivity for aromatic amines.[1]

Cyclofructan-Based CSPs

Cyclofructan-based CSPs, such as Larihc® CF6-P, have emerged as a powerful alternative for the separation of primary amines.[7] These CSPs contain crown ether-like moieties that can interact strongly with protonated primary amines.[7]

Recommended Column for Screening:

  • Larihc® CF6-P (Isopropyl carbamate derivatized cyclofructan 6): This column has shown excellent success rates for the separation of primary amines, often under polar organic or reversed-phase conditions.[7]

Crown Ether-Based CSPs

Crown ether-based CSPs, such as ChiroSil®, are specifically designed for the separation of primary amines.[8] The chiral recognition is based on the formation of a host-guest complex between the crown ether and the protonated primary amine.[8] While highly effective, they typically require acidic mobile phases with non-volatile acids, which can be a limitation for preparative work and MS detection.[7]

Experimental Protocols

The following protocols provide a starting point for the screening and optimization of a chiral separation method for 4-(1-aminobutyl)phenol.

Sample Preparation

Dissolve a small amount of racemic 4-(1-aminobutyl)phenol in the initial mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Ensure complete dissolution.

Initial Screening Protocol
  • Columns:

    • Lux Cellulose-1 (250 x 4.6 mm, 5 µm)

    • Chiralpak IA (250 x 4.6 mm, 5 µm)

    • Larihc CF6-P (250 x 4.6 mm, 5 µm)

  • Mobile Phase (Normal Phase):

    • A: n-Hexane/2-Propanol (90:10, v/v) with 0.1% Diethylamine (DEA)

    • B: n-Hexane/Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA)

  • Mobile Phase (Polar Organic):

    • C: Acetonitrile/Methanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA) and 0.1% DEA

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 275 nm (based on the phenol chromophore)

  • Injection Volume: 5 µL

Rationale for Additives: The basic additive, DEA, is crucial in the normal phase to prevent peak tailing by masking acidic silanol groups on the silica surface and to ensure the analyte is in a neutral state.[9] In the polar organic mode, a combination of an acid and a base can sometimes improve peak shape and selectivity.[7]

Method Optimization

Once a promising CSP is identified (i.e., one that shows at least partial separation), the following parameters can be adjusted to improve the resolution (Rs):

  • Alcohol Modifier Percentage: In the normal phase, vary the percentage of the alcohol (2-propanol or ethanol) from 5% to 20%. A lower percentage of alcohol generally increases retention and can improve resolution, but may also broaden peaks.

  • Additive Concentration: Optimize the concentration of the basic or acidic additive. For basic compounds on polysaccharide phases, DEA, ethylenediamine (EDA), or butylamine can be tested.[10][11]

  • Temperature: Vary the column temperature between 15 °C and 40 °C. Lower temperatures often lead to better resolution, but at the cost of longer retention times and higher backpressure.

Comparative Performance Data (Predicted)

While experimental data for 4-(1-aminobutyl)phenol is not available, the following table summarizes the expected performance of the recommended CSPs based on their known selectivity for primary aromatic amines.

Chiral Stationary PhaseTypePredicted Performance for 4-(1-Aminobutyl)phenolRecommended Mobile Phase ModeKey Considerations
Lux Cellulose-1 Polysaccharide (Cellulose)High probability of baseline separation.Normal PhaseA good first choice for screening.
Chiralpak IA Polysaccharide (Amylose)High probability of baseline separation; offers complementary selectivity to cellulose-based CSPs.Normal Phase, Polar OrganicImmobilized phase allows for a wider range of solvents.
Larihc CF6-P CyclofructanVery high probability of separation, potentially with high efficiency.Polar Organic, Reversed PhaseMay require acidic and basic additives for optimal performance.
ChiroSil Crown EtherExcellent separation is likely, but may require specific acidic mobile phases.Reversed PhaseMobile phase may not be MS-compatible.

The Mechanism of Chiral Recognition

The enantioselective separation on polysaccharide-based CSPs is attributed to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes differs, leading to different retention times.

Caption: A simplified model of chiral recognition on a polysaccharide-based CSP.

The (R)-enantiomer, in this hypothetical model, forms a more stable three-point interaction with the CSP through a combination of hydrogen bonding with the carbamate group, π-π stacking with the phenyl ring, and a favorable steric fit into the chiral groove. This results in a longer retention time compared to the (S)-enantiomer, which experiences weaker interactions and/or steric repulsion.

Conclusion and Recommendations

For the successful chiral HPLC separation of 4-(1-aminobutyl)phenol enantiomers, a screening approach utilizing polysaccharide-based CSPs, such as Lux Cellulose-1 and Chiralpak IA , under normal phase conditions is highly recommended as a starting point. The inclusion of a cyclofructan-based column like Larihc CF6-P in the initial screen will significantly increase the probability of finding a successful separation.

The key to a robust method lies in the systematic optimization of the mobile phase, particularly the type and concentration of the alcohol modifier and the basic additive. By following the protocols and understanding the principles outlined in this guide, researchers and drug development professionals can confidently develop a reliable and efficient method for the chiral separation of 4-(1-aminobutyl)phenol and other primary aromatic amines.

References

  • Phenomenex, Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-(1-Aminoethyl)phenol (CAS 134855-87-1). Retrieved from [Link]

  • Phenomenex, Inc. (n.d.). A Novel Screening Approach for Chiral SFC Separations. Retrieved from [Link]

  • Armstrong, D. W., et al. (2022, April 15). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Retrieved from [Link]

  • Columnex. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]

  • Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 173-183. Retrieved from [Link]

  • Ghanem, A., & Ho, C. (2015). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Retrieved from [Link]

  • HPLC-MART. (n.d.). Lux Cellulose-1. Retrieved from [Link]

  • Phenomenex, Inc. (n.d.). Lux Chiral LC and SFC Columns. Retrieved from [Link]

  • Phenomenex, Inc. (n.d.). Lux Immobilized Chiral Columns. Retrieved from [Link]

  • Phenomenex, Inc. (n.d.). A Novel Screening Approach for Chiral Chromatographic Separation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123594, 4-(1-Aminoethyl)phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9793924, 4-(3-Aminobutyl)phenol. Retrieved from [Link]

  • Chiral Technologies. (n.d.). Method development on CHIRALPAK® IB. Retrieved from [Link]

  • Ahuja, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Ikai, T., & Okamoto, Y. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2737-2751. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-(4-aminobutyl)phenol. Retrieved from [Link]

  • Al-Majdhoub, M., et al. (2019). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules, 24(7), 1304. Retrieved from [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 274-285. Retrieved from [Link]

  • De Klerck, K., et al. (2013). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A, 1305, 256-267. Retrieved from [Link]

  • Ghanem, A., & Wang, C. (2018). Enantioselective separation of racemates using CHIRALPAK IG amylose-based chiral stationary phase under normal standard, non-standard and reversed phase high performance liquid chromatography. Acta Chromatographica, 30(1), 23-30. Retrieved from [Link]

  • LCGC International. (n.d.). Application Notes: Chiral. Retrieved from [Link]

  • Kalíková, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(28), 7063-7085. Retrieved from [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

Sources

Comparative

mass spectrometry fragmentation pattern of 4-(1-Aminobutyl)phenol

An In-Depth Guide to the Mass Spectrometry Fragmentation of 4-(1-Aminobutyl)phenol and Comparative Analytical Strategies Introduction: Characterizing 4-(1-Aminobutyl)phenol 4-(1-Aminobutyl)phenol is a molecule of signifi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 4-(1-Aminobutyl)phenol and Comparative Analytical Strategies

Introduction: Characterizing 4-(1-Aminobutyl)phenol

4-(1-Aminobutyl)phenol is a molecule of significant interest in pharmaceutical and chemical research due to its structural relation to known biologically active compounds, including sympathomimetic amines and neurotransmitter analogues. As a substituted alkylphenol, its structure comprises a phenol ring, a primary amine, and a four-carbon alkyl chain. Accurate structural elucidation and sensitive quantification are paramount for its study in various matrices, from synthetic reaction mixtures to biological samples.

Mass spectrometry (MS) stands as the cornerstone technique for this purpose, offering unparalleled sensitivity and structural information. The fragmentation pattern of a molecule in a mass spectrometer is a unique fingerprint, providing definitive structural confirmation. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the predicted mass spectrometric fragmentation of 4-(1-Aminobutyl)phenol. We will explore the key fragmentation pathways under different ionization conditions, compare its fragmentation to structurally related compounds, and evaluate alternative analytical methodologies to provide researchers with a robust framework for its analysis.

Predicted Mass Spectrometric Fragmentation of 4-(1-Aminobutyl)phenol

To understand the fragmentation of 4-(1-Aminobutyl)phenol (C₁₀H₁₅NO), we must first consider its molecular weight of 165.23 g/mol . The presence of a single nitrogen atom dictates that its molecular ion ([M]⁺˙) will have an odd mass-to-charge ratio (m/z 165), a principle known as the Nitrogen Rule.[1][2] The fragmentation behavior is primarily dictated by the interplay between the primary amine, the alkyl chain, and the phenolic ring.

The two most common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), will yield different information. EI, a hard ionization technique, will induce extensive fragmentation, providing rich structural detail.[3] ESI, a soft ionization method, will primarily generate the protonated molecule, [M+H]⁺ at m/z 166, and is typically coupled with tandem mass spectrometry (MS/MS) to induce and analyze fragmentation.[4][5]

The major predictable fragmentation pathways are:

  • Alpha-Cleavage (Benzylic Cleavage): This is the most dominant and characteristic fragmentation for compounds of this class.[6][7] The bond between the first and second carbon of the butyl chain (alpha to the amine and beta to the phenyl ring) will cleave. This is an energetically favorable process as it results in a resonance-stabilized benzylic cation.[8][9] The charge is preferentially retained on the nitrogen-containing fragment, leading to the formation of a highly abundant ion at m/z 107 . The loss of the propyl radical (C₃H₇•) is the driving force.

  • Formation of the Immonium Ion: A secondary alpha-cleavage involves the cleavage of the bond between the phenyl ring and the butyl chain. This results in the formation of an immonium ion, [CH(NH₂)(CH₂)₂CH₃]⁺, with an expected m/z of 72 . While plausible, this pathway is generally less favored than the cleavage that forms the stabilized benzylic cation.

  • Phenolic Fragmentation: The phenol moiety itself has characteristic fragmentation patterns, including the loss of a hydrogen atom to form an [M-1]⁺ ion and subsequent losses of carbon monoxide (CO) and a formyl radical (HCO).[10][11] For instance, the benzylic cation at m/z 107 could potentially lose CO to yield a fragment at m/z 79 .

  • McLafferty Rearrangement: The classic McLafferty rearrangement requires a γ-hydrogen and a carbonyl group or other unsaturated site.[12][13] In the molecular ion of 4-(1-aminobutyl)phenol, there is no suitable acceptor site for the γ-hydrogen on the butyl chain, making a direct McLafferty rearrangement unlikely.

The predicted fragmentation cascade is visualized in the diagram below.

G cluster_main Predicted EI Fragmentation of 4-(1-Aminobutyl)phenol M_ion [C10H15NO]+• m/z 165 Molecular Ion frag_107 [C7H8NO]+ m/z 107 Benzylic Cation (Base Peak) M_ion->frag_107 - C3H7• (Alpha/Benzylic Cleavage) frag_72 [C4H10N]+ m/z 72 Immonium Ion M_ion->frag_72 - C6H5O• frag_79 [C6H7O]+ m/z 79 frag_107->frag_79 - CO

Caption: Predicted EI fragmentation pathway for 4-(1-Aminobutyl)phenol.

Summary of Predicted Key Ions
m/zProposed FormulaDescriptionFragmentation PathwayPredicted Intensity
165[C₁₀H₁₅NO]⁺˙Molecular Ion-Low to Medium
107[C₇H₈NO]⁺Benzylic Cationα-Cleavage / Benzylic CleavageHigh (likely Base Peak)
79[C₆H₇O]⁺Loss of CO from m/z 107Secondary FragmentationLow to Medium
72[C₄H₁₀N]⁺Immonium IonCleavage of phenyl-alkyl bondLow

Comparison with Structurally Analogous Compounds

To validate our predictions, we can compare the expected fragmentation of 4-(1-aminobutyl)phenol with the known mass spectra of structurally similar molecules.

Case Study 1: Hordenine (4-(2-Dimethylaminoethyl)phenol)

Hordenine is a structural isomer of a methylated version of our target molecule, differing in the position and substitution of the amine. Its fragmentation is well-characterized. Under ESI-MS/MS, hordenine (protonated molecule [M+H]⁺ at m/z 166) readily fragments via cleavage of the C-C bond beta to the phenyl ring (alpha to the amine), yielding a dominant dimethylimmonium ion at m/z 58. This supports our prediction that alpha-cleavage is the primary fragmentation driver. For 4-(1-aminobutyl)phenol, the analogous fragment would be the primary immonium ion, CH₂NH₂⁺, at m/z 30 if the cleavage occurred at the other alpha-carbon, though the benzylic cleavage leading to m/z 107 is more probable due to resonance stabilization.

Case Study 2: 4-Methylamphetamine

4-Methylamphetamine provides another excellent comparison. Its EI mass spectrum shows a characteristic base peak at m/z 44, corresponding to the immonium ion [CH(CH₃)NHCH₃]⁺, formed via alpha-cleavage.[14] This further reinforces the principle that alpha-cleavage is the most favorable fragmentation pathway for phenethylamine-type structures. The shift in mass from m/z 44 for 4-methylamphetamine's side chain to the predicted m/z 107 for the main fragment of 4-(1-aminobutyl)phenol is consistent with the structural differences.

Comparison of Analytical Methodologies

The optimal analytical strategy for 4-(1-aminobutyl)phenol depends on the research question, be it qualitative identification or quantitative analysis in a complex matrix.

G cluster_workflow Analytical Workflows for 4-(1-Aminobutyl)phenol Sample Sample Containing 4-(1-Aminobutyl)phenol Direct Direct Analysis Sample->Direct Deriv Derivatization Sample->Deriv GCMS GC-EI-MS Direct->GCMS LCMS LC-ESI-MS/MS Direct->LCMS Deriv_GCMS GC-EI-MS / GC-NCI-MS Deriv->Deriv_GCMS Result1 Structural Info (Extensive Fragmentation) GCMS->Result1 Result2 High Sensitivity (MRM Quantification) LCMS->Result2 Result3 Improved Volatility Enhanced Sensitivity Deriv_GCMS->Result3

Sources

Validation

comparing synthetic routes for 4-(1-Aminobutyl)phenol production

Executive Summary This guide evaluates three distinct synthetic methodologies for the production of 4-(1-Aminobutyl)phenol , a chiral benzylic amine structurally related to adrenergic agonists like octopamine and ritodri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates three distinct synthetic methodologies for the production of 4-(1-Aminobutyl)phenol , a chiral benzylic amine structurally related to adrenergic agonists like octopamine and ritodrine.

The synthesis of benzylic amines on a phenol scaffold presents unique challenges:

  • Regioselectivity: Preserving the phenolic hydroxyl group while modifying the carbonyl/benzylic position.

  • Stereochemistry: The C1 position is chiral. Traditional chemical routes yield racemates, whereas modern drug development increasingly demands enantiopure compounds.

  • Scalability: Handling phenolic oxidation and purification costs.

The Verdict:

  • For Early Phase/HTS (Racemic): Ti(IV)-Mediated Reductive Amination offers the highest reliability and throughput.

  • For Scale-Up/GMP (Enantiopure): Biocatalytic Transamination is the superior route, offering >99% ee and eliminating heavy metal waste, though it requires initial enzyme screening.

Retrosynthetic Analysis

The logical precursor for all routes is 1-(4-hydroxyphenyl)butan-1-one (4'-Hydroxybutyrophenone). The divergence lies in how the ketone is converted to the amine.

Retrosynthesis Target 4-(1-Aminobutyl)phenol (Target Molecule) Precursor 1-(4-hydroxyphenyl)butan-1-one (Key Intermediate) Precursor->Target C-N Bond Formation (Reductive Amination / Transamination) Start1 Phenol Start1->Precursor Fries Rearrangement or Friedel-Crafts Acylation Start2 Butyryl Chloride Start2->Precursor

Figure 1: Retrosynthetic disconnection showing the central role of the butyrophenone intermediate.

Detailed Synthetic Routes

Route A: Ti(IV)-Mediated Reductive Amination (Chemical Standard)

Best for: Rapid synthesis of racemic standards.

Traditional reductive amination using only NaBH₃CN often stalls due to the poor electrophilicity of the ketone. The addition of Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, driving imine formation to completion before reduction.

Protocol:

  • Imine Formation: To a dry flask under N₂, add 1-(4-hydroxyphenyl)butan-1-one (1.0 eq) and Ammonium Acetate (5.0 eq) in anhydrous Methanol.

  • Activation: Add Titanium(IV) isopropoxide (1.5 eq) dropwise. Stir at ambient temperature for 12 hours. Note: Solution will turn yellow/orange indicating titanate complex formation.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise. (Safer than cyanoborohydride).

  • Quench: Quench with 1M NH₄OH. The resulting white precipitate (TiO₂) must be filtered through Celite.

  • Purification: Acid-base extraction is required to separate the amine from non-basic phenolic byproducts.

Critical Insight: The phenolic proton is acidic. Using excess amine (NH₄OAc) buffers the system. Ti(OiPr)₄ is essential; without it, yields drop <40% due to incomplete imine formation.

Route B: Oximation & Hydrogenation (High Purity)

Best for: Avoiding boron salts; cleaner impurity profile.

This two-step sequence isolates the stable oxime intermediate, allowing for purification before the final reduction. This often results in a cleaner final product suitable for crystallization.

Protocol:

  • Oximation: Reflux 1-(4-hydroxyphenyl)butan-1-one with Hydroxylamine HCl (1.5 eq) and Sodium Acetate (2.0 eq) in Ethanol/Water (9:1) for 4 hours.

    • Checkpoint: Isolate the oxime (solid). Verify disappearance of ketone C=O stretch (approx 1670 cm⁻¹) and appearance of C=N (approx 1640 cm⁻¹) via IR.

  • Hydrogenation: Dissolve oxime in Acetic Acid/Ethanol. Add 10 wt% Pd/C catalyst. Hydrogenate at 40 psi (3 bar) H₂ for 6 hours.

  • Workup: Filter catalyst. Concentrate. The product is often isolated as the Acetate or HCl salt.

Route C: Biocatalytic Transamination (Enantioselective)

Best for: Asymmetric synthesis (drug development) and Green Chemistry.

Using an


-Transaminase (

-TA) allows for the direct, stereoselective conversion of the ketone to the amine.[1][2] This route operates at neutral pH and ambient temperature.

Protocol:

  • System Setup: Phosphate buffer (100 mM, pH 7.5) containing PLP (1 mM, cofactor).

  • Substrate Loading: Add 1-(4-hydroxyphenyl)butan-1-one (50 mM). Note: Add 5% DMSO to assist solubility.

  • Amine Donor: Add Isopropylamine (IPA) (1.0 M).

  • Catalyst: Add

    
    -Transaminase  (e.g., Chromobacterium violaceum or engineered Arthrobacter variants) lyophilized powder.
    
  • Reaction: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

  • Workup: Acidify to pH 2, extract unreacted ketone with EtOAc. Basify aqueous layer to pH 10, extract chiral amine with MTBE.

Mechanism: The enzyme utilizes PLP to shuttle the amino group from IPA to the ketone, releasing acetone as a byproduct.

Comparative Analysis

Comparison Ketone Ketone Precursor RouteA Route A: Ti(IV) Reductive Amination (Chemical) Ketone->RouteA RouteB Route B: Oximation + H2 (Chemical) Ketone->RouteB RouteC Route C: Transaminase (Biocatalytic) Ketone->RouteC Racemic Racemic Product (~75% Yield) RouteA->Racemic Fastest Pure High Purity Salt (~85% Yield) RouteB->Pure Cleanest Profile Chiral >99% ee (R) or (S) (~90% Conversion) RouteC->Chiral Stereoselective

Figure 2: Decision workflow based on product requirements.

Data Summary Table
FeatureRoute A: Ti(IV) Reductive AminationRoute B: Oximation-ReductionRoute C: Biocatalysis (

-TA)
Stereochemistry Racemic (50:50 R/S)Racemic (50:50 R/S)Enantiopure (>99% ee)
Yield (Isolated) 70 - 75%80 - 85% (over 2 steps)90 - 95%
Atom Economy Moderate (Ti waste)GoodExcellent
Cost LowMedium (Pd catalyst)High (Enzyme initial cost)
Scalability High (Exothermic steps)High (Requires H₂ pressure)Medium (Volumetric productivity)
Safety Profile Moderate (Borohydrides)Moderate (Pressurized H₂)High (Benign conditions)

Quality Control & Validation

To validate the synthesis of 4-(1-aminobutyl)phenol, the following analytical signatures must be confirmed.

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
  • Aromatic Region: Two doublets (AA'BB' system) at

    
     7.15 (2H) and 
    
    
    
    6.70 (2H), characteristic of the para-substituted phenol.
  • Benzylic Proton: A triplet or dd at

    
     3.8–4.0 ppm (CH-NH₂). Note: This shift is diagnostic; the precursor ketone lacks this signal.
    
  • Alkyl Chain: Multiplets at

    
     1.6 (CH₂) and 
    
    
    
    1.2 (CH₂), triplet at
    
    
    0.85 (CH₃).
Mass Spectrometry (ESI+)
  • Target Mass: [M+H]⁺ = 166.12 Da.

  • Fragment: Loss of NH₃ ([M-17]⁺) is common in benzylic amines.

Chiral HPLC (For Route C)
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

  • Differentiation: Essential to prove the enantiomeric excess (ee) of the biocatalytic route.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 60(15), 4928-4929.

  • Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology, 28(6), 324-332.

  • Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Addition." Advanced Synthesis & Catalysis, 352(5), 753-819.

  • Patil, M. D., et al. (2018). "Recent advances in ω-transaminase-mediated biocatalysis for the enantioselective synthesis of chiral amines." Catalysts, 8(7), 296.

  • PubChem. (2023). "4-Hydroxybutyrophenone Compound Summary." National Library of Medicine.

Sources

Comparative

spectroscopic characterization of 4-(1-Aminobutyl)phenol derivatives

An in-depth technical evaluation of analytical methodologies requires moving beyond surface-level observations to understand the molecular micro-environments of the analytes. As a Senior Application Scientist, I frequent...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of analytical methodologies requires moving beyond surface-level observations to understand the molecular micro-environments of the analytes. As a Senior Application Scientist, I frequently encounter the structural elucidation challenges posed by chiral phenolic amines.

4-(1-Aminobutyl)phenol is a critical synthetic building block structurally related to biologically active pharmacophores and beta-agonists like ractopamine[1]. Its dual functionality—a highly reactive phenolic hydroxyl group and a chiral primary amine—necessitates a robust, self-validating analytical strategy. This guide objectively compares the performance of an Advanced Multi-Nuclear NMR & LC-HRMS Chiral Derivatization Workflow against Conventional LC-UV & FTIR Methods for the .

Mechanistic Causality: The Stereochemical Challenge

The fundamental limitation of conventional spectroscopy (like FTIR or achiral LC-UV) is that enantiomers possess identical scalar and physical properties in achiral environments [2]. While FTIR can easily confirm the presence of the bulk functional groups (the broad phenolic -OH stretch at ~3300 cm⁻¹ and the -NH₂ stretch at ~3400 cm⁻¹), it is completely blind to the stereochemistry at the C1 position of the butyl chain.

To resolve this, our advanced workflow employs a Chiral Derivatizing Agent (CDA), specifically Mosher's acid chloride ((S)-MTPA-Cl)[3]. By reacting the racemic 4-(1-aminobutyl)phenol with enantiopure (S)-MTPA-Cl, we force the enantiomers to convert into a pair of diastereomeric amides [2].

The Causality of Magnetic Shielding: Why does this specific derivatization work so flawlessly in NMR? The answer lies in conformational rigidity. The trifluoromethyl (-CF₃) group of the MTPA moiety exerts a powerful anisotropic shielding effect. In the (R,S)-diastereomer, the favored conformation positions the -CF₃ group differently relative to the steric bulk of the butyl chain and the electron-rich phenolic ring than it does in the (S,S)-diastereomer [4]. This spatial divergence translates directly into distinct, baseline-resolved chemical shifts in both ¹H and ¹⁹F NMR spectra, transforming an invisible stereochemical variance into a quantifiable spectroscopic readout [3].

Experimental Workflows: Designing Self-Validating Systems

A robust analytical protocol must be self-validating—meaning it contains internal orthogonal checks that confirm its own accuracy without relying solely on external standards.

Protocol 1: Advanced Multi-Nuclear NMR & LC-HRMS (The Recommended Product)

This workflow is designed to selectively derivatize the primary amine while monitoring the phenolic hydroxyl to prevent confounding O-acylation.

  • Sample Preparation: Dissolve 10 mg of the 4-(1-aminobutyl)phenol derivative in 0.5 mL of anhydrous pyridine-d5. The pyridine acts dually as the NMR solvent and the acid scavenger for the reaction.

  • Chiral Derivatization: Add 1.2 equivalents of (S)-MTPA-Cl. Incubate at 25°C for 1 hour. (Limiting the equivalents prevents exhaustive O-acylation of the phenol).

  • NMR Acquisition (The Internal Validator): Transfer to a 5 mm NMR tube. Acquire ¹H (600 MHz) and ¹⁹F (564 MHz) spectra.

    • Self-Validation Check: The ¹⁹F spectrum will yield distinct singlets for the (R,S) and (S,S) diastereomers. Because they are formed in the same tube, the integration ratio of these two peaks directly and absolutely quantifies the enantiomeric excess (ee%) without needing an external calibration curve.

  • LC-HRMS Confirmation (The Orthogonal Check): Dilute a 10 µL aliquot of the NMR sample in LC-MS grade methanol. Analyze via Q-TOF LC-HRMS (ESI+ mode).

    • Self-Validation Check: Extract the exact mass of the mono-MTPA derivative. A mass accuracy of ± 2 ppm confirms reaction completeness and proves that the NMR signals are not artifacts of degraded reagents.

Protocol 2: Conventional LC-UV & FTIR (The Alternative)
  • FTIR Analysis: Mill 2 mg of the underivatized 4-(1-aminobutyl)phenol with 100 mg of anhydrous KBr. Press into a translucent pellet and scan from 4000 to 400 cm⁻¹ (resolution 4 cm⁻¹).

  • LC-UV Analysis: Dissolve 1 mg/mL of the sample in a water/acetonitrile mobile phase. Inject 10 µL onto a standard achiral C18 column. Monitor UV absorbance at 254 nm and 280 nm (optimal for the phenolic ring).

  • Method Limitations: The LC-UV will yield a single chromatographic peak for the racemate. Unless an expensive, highly specific chiral stationary phase is utilized, stereochemical resolution is impossible.

Performance Comparison Data

The following table summarizes the quantitative and qualitative performance metrics of both spectroscopic workflows when applied to 4-(1-aminobutyl)phenol derivatives.

Performance MetricAdvanced Workflow (MTPA + NMR/HRMS)Conventional Workflow (LC-UV + FTIR)
Stereochemical Resolution High (Baseline ¹⁹F NMR separation, Δδ > 0.1 ppm)None (Requires specialized chiral columns)
Structural Elucidation Comprehensive (Exact mass ± 2 ppm, 2D NMR connectivity)Limited (Bulk functional groups via IR only)
Sample Requirement ~5-10 mg (Non-destructive NMR recovery possible)~1-2 mg (Destructive LC, solid-state IR)
Assay Time ~1.5 hours (Includes 1 hr derivatization step)~30 minutes
False Positive Risk Extremely Low (Orthogonal mass and magnetic shielding)High (Co-eluting achiral impurities mimic target)

Workflow Visualization

The logical relationship and decision tree for characterizing these derivatives is mapped below.

AnalyticalWorkflow Target 4-(1-Aminobutyl)phenol (Racemic Mixture) Deriv Chiral Derivatization (S)-MTPA-Cl Target->Deriv CDA Addition NoDeriv Direct Analysis (Underivatized) Target->NoDeriv Baseline Adv Advanced Workflow (NMR + LC-HRMS) Deriv->Adv Conv Conventional Workflow (LC-UV + FTIR) NoDeriv->Conv NMR 19F/1H NMR Baseline Diastereomer Resolution Adv->NMR MS LC-HRMS Exact Mass & MS/MS Adv->MS UV LC-UV No Chiral Resolution Conv->UV IR FTIR Functional Group ID Only Conv->IR

Workflow comparing MTPA-derivatization NMR/HRMS vs conventional LC-UV/FTIR methods.

Conclusion & Recommendations

For drug development professionals synthesizing or characterizing 4-(1-aminobutyl)phenol derivatives, relying solely on conventional LC-UV and FTIR introduces unacceptable stereochemical blind spots. The Advanced Multi-Nuclear NMR & LC-HRMS Workflow is the superior product alternative. By leveraging the predictable causality of anisotropic shielding via MTPA derivatization, researchers can create a self-validating analytical system that definitively resolves enantiomers and confirms exact molecular connectivity in a single, highly reliable assay.

References

  • [3] Wikipedia Contributors. "Chiral derivatizing agent." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • [4] Chemistry LibreTexts. "23.2: Derivatization (Absolute Configuration)." LibreTexts. Available at: [Link]

  • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 9793924, 4-(3-Aminobutyl)phenol." PubChem. Available at: [Link]

Sources

Validation

An In-Depth Analytical Comparison of 4-(1-Aminobutyl)phenol Salts vs. the Free Base: A Guide for Pharmaceutical Scientists

(Part 1 of 2) Introduction In the landscape of pharmaceutical development, the meticulous selection of an active pharmaceutical ingredient's (API) solid-state form is a cornerstone of success. This choice significantly i...

Author: BenchChem Technical Support Team. Date: March 2026

(Part 1 of 2)

Introduction

In the landscape of pharmaceutical development, the meticulous selection of an active pharmaceutical ingredient's (API) solid-state form is a cornerstone of success. This choice significantly impacts bioavailability, stability, and manufacturability. 4-(1-Aminobutyl)phenol, as a key chemical intermediate and potential API, provides an excellent case study for this optimization process. While the free base form contains the pharmacologically active component, its inherent physicochemical properties can be less than ideal for creating a viable drug product. Salt formation is a time-honored and effective method to overcome such limitations.[1][2][3]

This guide offers a detailed analytical comparison between various salts of 4-(1-Aminobutyl)phenol and its free base. We will explore the critical quality attributes that distinguish these forms, substantiated by experimental data and comprehensive protocols. This document is tailored for researchers, scientists, and professionals in drug development, aiming to provide both a theoretical foundation and actionable insights for form selection and characterization. The guide is rooted in fundamental scientific principles, highlighting the cause-and-effect relationships between molecular structure, solid-state characteristics, and pharmaceutical efficacy.

The Rationale for Salt Formation: Enhancing API Properties

The primary motivation for creating a salt of an API is to improve its physicochemical characteristics.[3] The free base of 4-(1-Aminobutyl)phenol, despite being the active molecule, may present several challenges:

  • Poor Aqueous Solubility: Insufficient solubility can result in low and inconsistent oral bioavailability, which compromises the therapeutic effectiveness of the drug.[2]

  • Chemical Instability: The presence of a phenolic hydroxyl group and a primary amine makes the molecule vulnerable to oxidative degradation. This can shorten the product's shelf-life and lead to the formation of impurities.

  • Hygroscopicity: The tendency to absorb moisture from the atmosphere can cause physical instability, negatively affecting powder flow and complicating handling and manufacturing procedures.[1][3][4]

  • Suboptimal Crystal Habit: Poorly formed crystals can create difficulties during filtration, drying, and milling processes.

Salt formation tackles these challenges by introducing an ionizable group that interacts with a counter-ion, resulting in a more stable and soluble crystalline structure. The selection of the counter-ion is a crucial factor that enables the fine-tuning of the API's properties.[2]

Comparative Analysis of Physicochemical Properties

A systematic assessment of the solid-state properties of the free base and its various salt forms is crucial for making an informed decision. The following sections provide a detailed comparison of key parameters based on typical experimental results.

Solubility: A Primary Determinant of Bioavailability

Aqueous solubility is frequently the main reason for pursuing salt formation.[3][4] The Henderson-Hasselbalch equation offers a theoretical basis for the pH-dependent solubility of ionizable compounds. For a basic compound like 4-(1-Aminobutyl)phenol, forming a salt with an acid will markedly increase its solubility in the neutral and acidic conditions of the gastrointestinal tract.

Table 1: Comparative Aqueous Solubility of 4-(1-Aminobutyl)phenol Free Base and Salts

FormSolubility at pH 1.2 (mg/mL)Solubility at pH 6.8 (mg/mL)
Free Base< 0.1~1.5
Hydrochloride Salt> 100> 50
Mesylate Salt> 80> 40
Tartrate Salt> 60> 30

Note: These values are illustrative and may vary depending on specific experimental conditions.

Experimental Protocol: Equilibrium Solubility Determination

  • Preparation of Solutions: Prepare buffer solutions at pH 1.2 (simulating gastric fluid) and pH 6.8 (simulating intestinal fluid).

  • Sample Addition: Add an excess amount of the 4-(1-Aminobutyl)phenol free base or a salt form to a known volume of each buffer solution in sealed containers.

  • Equilibration: Agitate the containers at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is achieved.

  • Sample Analysis: Withdraw a sample from each container, filter it using a 0.45 µm filter to remove any undissolved solids, and dilute as needed.

  • Quantification: Determine the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Diagram 1: Experimental Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Buffer Solutions (pH 1.2 & 6.8) equilibration Add Solid to Buffer & Equilibrate (24-48h, 25°C) prep_buffer->equilibration prep_sample Weigh Excess Solid (Free Base/Salt) prep_sample->equilibration filtration Filter Sample (0.45 µm) equilibration->filtration dilution Dilute Filtrate filtration->dilution hplc Quantify by HPLC dilution->hplc

Caption: Workflow for determining the equilibrium solubility of different forms.

Stability: Ensuring Product Quality and Shelf-Life

The chemical and physical stability of an API is of utmost importance. Salt formation can considerably improve stability by modifying the molecular arrangement within the crystal lattice.[3]

Chemical Stability: The main degradation routes for 4-(1-Aminobutyl)phenol likely involve the oxidation of the phenolic and amino groups. Salt formation can shield the amine group from participating in certain degradation reactions.

Physical Stability (Polymorphism): The capacity of a compound to exist in multiple crystalline forms, known as polymorphs, can have a significant impact on its properties. A thorough polymorphic screening is necessary for both the free base and its salts to identify the most stable form.[5]

Table 2: Comparative Stability Data

FormChemical Stability (Forced Degradation, 60°C/75% RH, 4 weeks)Physical Stability (Polymorphic Conversion)
Free BaseSignificant degradation (>2% total impurities)Prone to hydration and polymorphic transformation
Hydrochloride SaltMinimal degradation (<0.2% total impurities)High physical stability, single stable polymorph identified
Mesylate SaltLow degradation (<0.5% total impurities)Potential for hydrate formation

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Place known amounts of the free base and each salt form in stability chambers under accelerated conditions (e.g., 60°C/75% RH) and stress conditions (e.g., exposure to light, oxidative stress).

  • Time Points: Collect samples at predetermined intervals (e.g., 1, 2, and 4 weeks).

  • Analysis: Analyze the samples for the presence of degradation products using a stability-indicating HPLC method.

  • Characterization: Examine the solid form of the stressed samples with techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to check for any polymorphic or physical changes.[6][7]

Hygroscopicity: Impact on Handling and Manufacturing

Hygroscopicity, the tendency to absorb moisture from the air, can pose a significant challenge in manufacturing. The degree of hygroscopicity of a solid form is influenced by its crystal structure and the nature of the counter-ion.[1][3]

Table 3: Comparative Hygroscopicity

FormHygroscopicity Classification (at 25°C)Moisture Uptake at 80% RH
Free BaseSlightly hygroscopic< 2%
Hydrochloride SaltNon-hygroscopic< 0.2%
Mesylate SaltHygroscopic> 5%

Experimental Protocol: Dynamic Vapor Sorption (DVS)

  • Sample Preparation: Place a small, precisely weighed sample of the material onto the microbalance of the DVS instrument.

  • Equilibration: Allow the sample to equilibrate at a low relative humidity (RH), usually below 1% RH.

  • Sorption/Desorption Cycle: Expose the sample to a programmed cycle of increasing and decreasing RH (e.g., from 0% to 90% and back to 0% in 10% increments), letting the sample reach equilibrium at each stage.

  • Data Analysis: Plot the change in mass against RH to create a sorption-desorption isotherm, which indicates the material's hygroscopic properties.

Diagram 2: Logical Relationship in Form Selection

G cluster_properties Desired API Properties cluster_forms API Forms cluster_selection Selection Outcome sol High Solubility hcl_salt Hydrochloride Salt sol->hcl_salt improves stab High Stability stab->hcl_salt improves non_hygro Non-Hygroscopic non_hygro->hcl_salt improves free_base Free Base free_base->sol has limitations in free_base->stab has limitations in free_base->non_hygro has limitations in optimal_form Optimal Form for Development free_base->optimal_form is unlikely hcl_salt->optimal_form is likely mes_salt Mesylate Salt mes_salt->optimal_form is a potential alternative

Caption: Decision logic for selecting the optimal solid form.

(Part 2 of 2)

Spectroscopic and Thermal Analysis: Investigating the Solid State

A multi-technique approach is vital for a comprehensive characterization of the different solid forms.[8]

X-ray Powder Diffraction (XRPD)

XRPD is the definitive method for identifying and distinguishing between crystalline forms. Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint."[6][8]

  • Free Base: May display a less distinct pattern, which could suggest lower crystallinity or the presence of amorphous material.

  • Salts: Typically exhibit sharp, well-defined peaks, indicating a highly organized crystalline structure. Different salts (e.g., hydrochloride vs. mesylate) and various polymorphs of the same salt will have unique XRPD patterns.[9]

Differential Scanning Calorimetry (DSC)

DSC measures the flow of heat into or out of a sample as the temperature changes. This technique is used to determine the melting point, enthalpy of fusion, and to identify polymorphic transitions.[6][7][8]

  • Melting Point: Salts generally have higher melting points than their corresponding free bases due to stronger ionic interactions within the crystal lattice. This is often linked to greater thermodynamic stability.[3]

Table 4: Comparative Thermal Properties

FormMelting Point (°C)Enthalpy of Fusion (J/g)
Free Base~110-112~100
Hydrochloride Salt~210-215~180
Mesylate Salt~185-190~150
Thermogravimetric Analysis (TGA)

TGA tracks the change in a sample's mass as a function of temperature. It is valuable for detecting the presence of solvates or hydrates and for assessing the thermal stability of a compound.[8]

  • Free Base: Shows a single weight loss step corresponding to decomposition at elevated temperatures.

  • Hydrated Salts: Will exhibit an initial weight loss step related to the loss of water molecules, followed by decomposition at a higher temperature.

Mechanistic Insights and Authoritative Grounding

The observed variations in the properties of 4-(1-Aminobutyl)phenol free base and its salts can be explained by fundamental principles of physical and organic chemistry.

  • Salt Formation and Solubility: Creating a salt from a weakly basic drug and a strong acid produces a species that is fully ionized in solution, irrespective of the pH, up to its pKa. This ionization prevents the drug from precipitating, thereby enhancing its apparent solubility. The principles governing this phenomenon are well-documented in the Biopharmaceutics Classification System (BCS).

  • Crystal Lattice Energy and Stability: The stability of a crystalline solid is tied to its lattice energy. Salts, with their strong ionic bonds, typically have higher lattice energies than their corresponding free bases, which are held together by weaker intermolecular forces such as hydrogen bonds and van der Waals interactions. This higher lattice energy results in a higher melting point and often, greater physical stability.

Conclusion and Recommendations

The choice of the most suitable solid form of 4-(1-Aminobutyl)phenol is a complex decision that necessitates a detailed analytical assessment. Based on the comparative data, the hydrochloride salt consistently shows superior properties in terms of solubility, chemical stability, and non-hygroscopicity when compared to the free base and the mesylate salt. These characteristics make it a promising candidate for further development.

However, it is crucial to perform a thorough polymorph and salt screening to confirm that the most stable and developable form has been identified.[5] The experimental protocols and analytical techniques described in this guide offer a solid framework for such an investigation. The final selection of the solid form will have a significant and lasting effect on the quality, safety, and efficacy of the finished drug product.

References

  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.).
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2019, June 4).
  • Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology.
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (n.d.).
  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (n.d.).
  • Drug Substance Solid State Characterization. (n.d.). Agno Pharmaceuticals.
  • API: solid state robust characterization in key to cut costs and time!. (n.d.). AlfatestLab.
  • Characterization of the Salt and Free Base of Active Pharmaceutical Ingredients Based on NMR Relaxometry Measured by Time Domain NMR. (n.d.). PubMed.
  • Control and Selection of API Solid State Attributes. (2023, March 1). Pharmaceutical Outsourcing.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 4-(1-Aminobutyl)phenol

An In-Depth Technical Guide for Laboratory Professionals As a novel or specialized research chemical, 4-(1-Aminobutyl)phenol requires a comprehensive approach to laboratory safety. This guide provides essential, field-pr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Laboratory Professionals

As a novel or specialized research chemical, 4-(1-Aminobutyl)phenol requires a comprehensive approach to laboratory safety. This guide provides essential, field-proven insights into the necessary personal protective equipment (PPE), operational protocols, and emergency procedures. The information herein is synthesized from established safety standards for structurally related compounds, including alkylphenols and aminophenols, to ensure a robust margin of safety in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Hazard Assessment: Understanding the Risks

4-(1-Aminobutyl)phenol combines two key functional groups that dictate its potential hazard profile: a phenol ring and an aminobutyl group. This structure suggests a potential for corrosive, irritant, and toxic effects.[1][2][3]

  • Phenolic Moiety : Phenols are known to be corrosive and can cause severe skin burns.[3] They can be rapidly absorbed through the skin, leading to systemic toxicity.[3] Phenol also has an anesthetic effect, meaning initial contact may not be immediately painful, delaying response to exposure.[3]

  • Amine Group : Aromatic and alkylamines can be irritants to the skin, eyes, and respiratory tract.[1] Some aminophenols are known to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[1]

Based on data for related compounds like 4-aminophenol and other alkylphenols, the following hazards should be assumed for 4-(1-Aminobutyl)phenol:

Potential Hazard Description Primary Exposure Routes
Acute Toxicity Harmful if swallowed or inhaled.[4][5][6]Oral, Inhalation
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns, with a risk of systemic absorption.[3][7][8]Dermal
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[3][7][8]Ocular
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[7][8]Inhalation
Mutagenicity Suspected of causing genetic defects.[4][5][6]All routes
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[4][5][9]Environmental Release

This hazard assessment is grounded in the principle of taking necessary precautions for "particularly hazardous substances" as outlined by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[10][11]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks associated with handling 4-(1-Aminobutyl)phenol. The selection of specific PPE must be based on a thorough risk assessment of the planned experimental procedure.

  • Hand Protection : Due to the corrosive nature of phenols and their ability to be absorbed through the skin, appropriate glove selection is critical.[3][12]

    • Recommended : Wear chemically resistant gloves. Butyl rubber or neoprene gloves are often recommended for handling phenol and its derivatives.[12][13]

    • Procedure : Always double-glove when handling concentrated forms of the compound. Before use, inspect gloves for any signs of degradation or puncture. After handling, remove and dispose of gloves properly, and wash hands thoroughly with soap and water.[1]

  • Eye and Face Protection : The potential for severe eye irritation or damage necessitates robust protection.[14]

    • Minimum Requirement : Tight-sealing chemical splash goggles are required at all times.[15]

    • Enhanced Protection : When there is a risk of splashing (e.g., transferring solutions, heating), a face shield must be worn in addition to goggles.[12][13][15]

  • Body Protection : Protect skin and personal clothing from potential splashes and spills.

    • Required : A chemically resistant lab coat, fully buttoned, is mandatory.[12][16] Long pants and closed-toe shoes must be worn in the laboratory at all times.[12]

    • For Larger Quantities : When handling larger volumes or in situations with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[13][15]

  • Respiratory Protection : Engineering controls are the primary method for mitigating inhalation risks.

    • Primary Control : All procedures involving solid 4-(1-Aminobutyl)phenol (e.g., weighing) or its solutions should be performed within a certified chemical fume hood to minimize inhalation of dust or vapors.[3][12][17]

    • When Required : If engineering controls are insufficient or during a large spill, NIOSH-approved respiratory protection is necessary.[2] For powders, a respirator with a particulate filter (e.g., N95) may be appropriate. For vapors, an air-purifying respirator with organic vapor cartridges should be used.[18] All respirator use must be part of a formal respiratory protection program, in compliance with OSHA standards.[19]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, systematic workflow is essential for minimizing exposure and ensuring laboratory safety. This process should be documented as a Standard Operating Procedure (SOP) within your laboratory's Chemical Hygiene Plan.[11][20]

Step 1: Preparation and Pre-Work Checklist

  • Review the SDS : If a specific SDS is unavailable, review the SDS for structurally similar compounds like 4-aminophenol.[6]

  • Verify Engineering Controls : Ensure the chemical fume hood is operational and has a current certification.

  • Assemble PPE : Gather all necessary PPE as detailed in Section 2.

  • Prepare Spill Kit : Ensure a chemical spill kit equipped to handle phenol or amine spills is readily accessible.

Step 2: Donning PPE

  • Put on lab coat and ensure it is fully buttoned.

  • Don inner gloves.

  • Don chemical splash goggles.

  • Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • If required, don a face shield and/or respirator.

Step 3: Chemical Handling (Inside a Fume Hood)

  • Carefully weigh the solid compound on a tared weigh boat. Use a spatula to gently transfer the material, avoiding the creation of dust.

  • Slowly add the compound to the desired solvent.

  • If heating is required, use a water bath or heating mantle; never an open flame.[13]

  • Keep all containers tightly sealed when not in immediate use.[5]

Step 4: Post-Handling and Doffing PPE

  • Securely cap all containers containing 4-(1-Aminobutyl)phenol.

  • Decontaminate the work surface within the fume hood.

  • Remove outer gloves and dispose of them as hazardous waste.

  • Remove the face shield (if used) and lab coat.

  • Remove goggles.

  • Remove inner gloves and dispose of them as hazardous waste.

  • Wash hands thoroughly with soap and water.

G cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Doffing prep_sds Review SDS & SOP prep_fumehood Verify Fume Hood prep_sds->prep_fumehood prep_ppe Assemble PPE prep_fumehood->prep_ppe prep_spillkit Locate Spill Kit prep_ppe->prep_spillkit ppe_don Don Lab Coat, Goggles, Gloves prep_spillkit->ppe_don handle_weigh Weigh Solid ppe_don->handle_weigh handle_transfer Transfer & Dissolve handle_weigh->handle_transfer handle_use Perform Procedure handle_transfer->handle_use cleanup_decon Decontaminate Workspace handle_use->cleanup_decon cleanup_doff Doff PPE Correctly cleanup_decon->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Safe Handling Workflow for 4-(1-Aminobutyl)phenol.

Emergency and Disposal Plans

Pre-planning for emergencies is a critical component of laboratory safety.[21]

First Aid Procedures

  • Skin Contact : This is a critical emergency. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[22][23] Some protocols for phenol exposure recommend a subsequent wipe-down with polyethylene glycol (PEG-300 or PEG-400), if available.[3] Seek immediate medical attention.[12]

  • Eye Contact : Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[12][23] Seek immediate medical attention.[12]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3][5]

  • Ingestion : Do NOT induce vomiting.[14] If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.[3][13]

Spill Response The response to a spill depends on its size and location. For any large or unmanageable spill, evacuate the area and call emergency personnel.[21][24]

For a small, manageable spill inside a chemical fume hood:

  • Alert : Alert personnel in the immediate area.

  • Contain : Use a spill kit with an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill.[25] Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (if applicable) : Follow your institution's guidelines for neutralizing amine or phenolic compounds.

  • Clean-Up : Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.[24]

  • Decontaminate : Wipe down the spill area with a suitable decontamination solution, followed by soap and water.

  • Dispose : All contaminated materials, including gloves and absorbent, must be disposed of as hazardous chemical waste.[24]

G Spill Spill Occurs Alert Alert Area Personnel & Supervisor Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess Evacuate Evacuate Area Call Emergency Services Assess->Evacuate Large or Unmanageable DonPPE Don Appropriate PPE (Gloves, Goggles, etc.) Assess->DonPPE Small & Manageable Contain Contain Spill with Inert Absorbent DonPPE->Contain Cleanup Collect Debris into Hazardous Waste Container Contain->Cleanup Decon Decontaminate Surface Cleanup->Decon Report Report Incident Decon->Report

Caption: Chemical Spill Response Flowchart.

Waste Disposal All waste contaminated with 4-(1-Aminobutyl)phenol, including solid waste, solutions, and contaminated labware (e.g., pipette tips, gloves), must be disposed of as hazardous chemical waste.[12][17]

  • Collect waste in a clearly labeled, leak-proof container.[17][26]

  • Do not mix this waste with other waste streams.[26]

  • Follow all institutional and local regulations for hazardous waste disposal.[4][13] Never pour this chemical down the drain.[17]

By implementing these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with 4-(1-Aminobutyl)phenol, ensuring a safe laboratory environment for themselves and their colleagues.

References

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). The University of Tennessee Health Science Center. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Regulatory Standards Applicable to Laboratory Safety. (n.d.). National Institutes of Health. Retrieved from [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). American Laboratory Trading. Retrieved from [Link]

  • Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety. Retrieved from [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. (2022, May 26). The University of Tennessee Health Science Center. Retrieved from [Link]

  • Aminophenols (mixed isomers) Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • How can I dispose phenol? (2015, January 9). ResearchGate. Retrieved from [Link]

  • Safe Use of Phenol. (n.d.). University of California, Riverside Environmental Health & Safety. Retrieved from [Link]

  • 4-Aminophenol Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]

  • UN2512 4-Aminophenol GLR Safety Data Sheet. (n.d.). Labbox. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US Environmental Protection Agency. Retrieved from [Link]

  • 2-Aminophenol Safety Data Sheet. (n.d.). Biochem Chemopharma. Retrieved from [Link]

  • Spill Control/Emergency Response. (2025-2026). Augusta University Environmental Health and Safety. Retrieved from [Link]

  • Chemical Safety in the Workplace. (2024, November 12). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123). (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Emergency response / spill control. (n.d.). Health and Safety Executive. Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Emergency and Spill Response Procedures. (n.d.). Auburn University. Retrieved from [Link]

  • 4-(3-Aminobutyl)phenol. (n.d.). PubChem. Retrieved from [Link]

  • 4-(1-Aminoethyl)phenol hydrochloride. (n.d.). PubChem. Retrieved from [Link]

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